5'-Cytidylic acid
Description
A pyrimidine ribonucleoside 5'-monophosphate having cytosine as the nucleobase.
Cytidine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cytidine-5'-monophosphate has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.
Cytidine monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Polyinosinic-Polycytidylic Acid (High MW) (monomer of).
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-80-4 | |
| Record name | Polycytidylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50889322 | |
| Record name | Cytidine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-37-6 | |
| Record name | Cytidine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Cytidylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CYTIDYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F469818O25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
| Record name | Cytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 5'-Cytidylic Acid in RNA Biosynthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 5'-Cytidylic acid, in its activated triphosphate form (CTP), is a cornerstone of molecular biology, serving as an essential precursor for the synthesis of RNA. The precise regulation of CTP pools is critical for cell proliferation, development, and homeostasis, making the enzymes involved in its synthesis attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the role of this compound in RNA biosynthesis, detailing the enzymatic pathways that govern its availability, the mechanism of its incorporation into RNA, and the experimental protocols used to study these processes. Quantitative data are presented for clarity, and key pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: From Monophosphate to Activated Precursor
This compound, also known as Cytidine (B196190) monophosphate (CMP), is a pyrimidine (B1678525) nucleotide composed of a cytosine base, a ribose sugar, and one phosphate (B84403) group. While CMP is a fundamental constituent of the final RNA polymer, the direct substrate for RNA synthesis is its high-energy, triphosphate derivative, Cytidine Triphosphate (CTP).[1] CTP is one of the four essential ribonucleoside triphosphates, alongside ATP, GTP, and UTP, that fuel the process of transcription.[2][3] The cellular concentration of CTP is often the lowest among all nucleotides, necessitating a tightly regulated biosynthetic pathway to meet the demands of DNA replication, RNA synthesis, and lipid metabolism.[4] This regulation is crucial, as dysregulation of CTP synthesis is frequently observed in rapidly proliferating cancer cells, highlighting its importance as a target in drug discovery.[4][5]
The Core Mechanism: CTP Incorporation during RNA Transcription
The central role of CTP in RNA biosynthesis occurs during the elongation phase of transcription. This process is catalyzed by DNA-dependent RNA polymerase (RNAP), which synthesizes a complementary RNA strand from a DNA template.[6][7]
The mechanism proceeds as follows:
-
Template Recognition: The RNA polymerase unwinds the DNA double helix, creating a "transcription bubble" and exposing the template strand.[7]
-
Substrate Binding: An incoming CTP molecule, selected for its ability to form a Watson-Crick base pair with a guanine (B1146940) (G) residue on the DNA template, enters the active site of the RNAP.[2]
-
Catalysis: The 3'-hydroxyl group of the last nucleotide on the growing RNA chain performs a nucleophilic attack on the alpha-phosphate of the incoming CTP.[3][8]
-
Phosphodiester Bond Formation: This reaction forms a phosphodiester bond, covalently linking the CTP to the nascent RNA strand and releasing a pyrophosphate (PPi) molecule.[2][3] The hydrolysis of this pyrophosphate provides the energy to drive the reaction forward.
-
Translocation: The RNA polymerase then moves one nucleotide down the DNA template, ready to incorporate the next ribonucleotide.[8]
CTP Biosynthesis and Its Multi-layered Regulation
The availability of CTP is a critical control point for RNA synthesis. Cells primarily produce CTP through a de novo pathway, with CTP synthase (CTPsyn) acting as the rate-limiting enzyme.[4][5]
The De Novo CTP Synthesis Pathway
The final step of pyrimidine biosynthesis is the conversion of Uridine Triphosphate (UTP) to CTP. This reaction is catalyzed by CTP synthase and involves the ATP-dependent amination of the C4 position of UTP's uracil (B121893) ring, with glutamine typically serving as the nitrogen donor.[5][9]
Allosteric Regulation and Filamentation
The activity of CTP synthase is exquisitely controlled by the levels of various nucleotides. The enzyme exists in an equilibrium of inactive monomers/dimers and active tetramers.[10][11]
-
Activation: The binding of substrates ATP and UTP promotes the formation of the active tetramer.[11] GTP acts as a crucial allosteric activator, ensuring a balance between purine (B94841) and pyrimidine pools.[5]
-
Feedback Inhibition: The final product, CTP, serves as an allosteric feedback inhibitor, binding to the enzyme to reduce its activity.[5]
-
Filamentation: Under certain conditions, CTPsyn can polymerize into large filamentous structures known as cytoophidia.[4][10] This sequestration into filaments is an evolutionarily conserved mechanism to regulate enzyme activity, with filament formation often correlating with a specific metabolic state or developmental stage.[5][11]
Quantitative Data on CTP in RNA Biosynthesis
Precise quantitative data is essential for designing experiments and interpreting results. The following tables summarize key concentrations and kinetic parameters related to CTP and its role in transcription.
Table 1: Typical Reagent Concentrations for In Vitro Transcription (IVT)
| Component | Typical Concentration Range | Purpose | Reference(s) |
|---|---|---|---|
| DNA Template | 10 - 50 nM | Provides the sequence for RNA synthesis | [12] |
| T7 RNA Polymerase | 2.5 - 5 U/µL | Catalyzes RNA synthesis | [13],[14] |
| ATP | 1 - 4 mM | Ribonucleotide precursor | [14],[12] |
| GTP | 1 - 4 mM | Ribonucleotide precursor | [14],[12] |
| CTP | 1 - 4 mM | Ribonucleotide precursor | [14],[12] |
| UTP | 1 - 4 mM | Ribonucleotide precursor | [14],[12] |
| MgCl₂ | 6 - 30 mM | Essential cofactor for polymerase | [14] |
| DTT | 5 - 10 mM | Reducing agent to maintain enzyme activity |[14] |
Table 2: Nucleotide Pool Characteristics
| Nucleotide | Relative Cellular Abundance | Key Regulatory Role | Reference(s) |
|---|---|---|---|
| ATP | High | Primary energy currency, precursor | [15] |
| GTP | High | Precursor, allosteric activator of CTPsyn | [5],[15] |
| UTP | Medium | Precursor for CTP and RNA | [15] |
| CTP | Low | Precursor, feedback inhibitor of CTPsyn |[4],[15] |
Experimental Protocols for Studying the Role of CTP
Investigating the dynamics of CTP in RNA synthesis requires robust experimental methodologies. Below are detailed protocols for common assays.
Protocol: In Vitro Transcription (IVT) Assay
This protocol allows for the cell-free synthesis of RNA from a DNA template, enabling direct measurement of the impact of varying CTP concentrations or the use of CTP analogs.
A. Materials and Reagents:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest.
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution (ATP, GTP, CTP, UTP, at 10 mM each)
-
[α-³²P]-CTP (for radiolabeling) or biotinylated-CTP (for non-radioactive detection)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
B. Experimental Procedure:
-
Reaction Assembly: On ice, assemble a 20 µL reaction mixture in the following order:
-
Nuclease-free water to 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
1 µg of linear DNA template
-
2 µL of each 10 mM NTP solution (or desired concentration)
-
(Optional) 1 µL of [α-³²P]-CTP
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[16]
-
DNA Template Removal: Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.[14]
-
RNA Purification: Purify the synthesized RNA using a column-based kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or LiCl precipitation.[16]
-
Analysis: Resuspend the RNA pellet in nuclease-free water or TE buffer. Analyze the transcript size and purity by denaturing polyacrylamide gel electrophoresis (Urea-PAGE) followed by autoradiography or staining (e.g., SYBR Gold).[14]
Protocol: Metabolic Labeling of Nascent RNA in Live Cells
This method measures active RNA synthesis within cells by introducing a modified cytidine analog that is incorporated into newly transcribed RNA.
A. Materials and Reagents:
-
Cell culture medium and supplements
-
5-Ethynylcytidine (EC) or 5-Bromouridine (BrU)
-
Cell lysis buffer (e.g., TRIzol)
-
For EC: Click chemistry reagents (e.g., fluorescent azide (B81097) like Alexa Fluor 488 Azide, copper sulfate, reducing agent).
-
For BrU: Anti-BrdU antibody.
-
Instrumentation for detection: Fluorescence microscope (for EC) or equipment for immunoprecipitation and qPCR/RNA-seq (for BrU).
B. Experimental Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the nucleoside analog (e.g., 0.1-1 mM 5-Ethynylcytidine). Incubate for a designated pulse period (e.g., 1-2 hours) to allow incorporation into nascent RNA.[17]
-
Cell Harvest and Lysis: Wash cells with PBS to remove excess analog. Lyse the cells directly in the dish using a suitable lysis reagent and proceed with total RNA extraction.
-
Detection of Labeled RNA:
-
Using 5-Ethynylcytidine (EC): Perform a click chemistry reaction by adding a fluorescent azide to the extracted RNA. The alkyne group on the incorporated EC will covalently link to the azide, fluorescently tagging the newly synthesized RNA.[17] Visualize the labeled RNA via fluorescence microscopy or flow cytometry.
-
Using 5-Bromouridine (BrU): Perform an immunoprecipitation using an anti-BrdU antibody to specifically pull down the BrU-labeled RNA fragments.[18] Analyze the captured RNA population using RT-qPCR for specific genes or by next-generation sequencing for a transcriptome-wide view of RNA synthesis.
-
Conclusion and Future Directions
This compound, through its activated CTP form, is indispensable for the synthesis of RNA. Its role extends beyond that of a simple building block; the pathways governing its synthesis are critical regulatory hubs that integrate metabolic status with the cellular machinery for growth and proliferation. The enzyme CTP synthase, which controls the CTP supply, represents a significant target for the development of novel anticancer and antiviral therapeutics. Future research will likely focus on further elucidating the complex regulation of CTP synthase filamentation in different cellular contexts and disease states, as well as developing more specific inhibitors. The experimental protocols outlined herein provide a robust framework for scientists to continue investigating the multifaceted role of this essential nucleotide.
References
- 1. Cytidine triphosphate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTP synthetase - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, RNA Polymerase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pnas.org [pnas.org]
- 10. Regulation of CTP Synthase Filament Formation During DNA Endoreplication in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA constructs and in vitro transcription. [bio-protocol.org]
- 17. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
5'-Cytidylic Acid vs. Cytidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental differences between 5'-Cytidylic acid and cytidine (B196190), two critical pyrimidine (B1678525) molecules central to numerous biological processes. This document provides a detailed comparison of their chemical structure, physicochemical properties, and biological roles, supplemented with experimental protocols for their differentiation and analysis, and visual representations of key metabolic pathways.
Core Distinctions: Structure and Nomenclature
The primary distinction between this compound and cytidine lies in their chemical composition. Cytidine is a nucleoside formed when a cytosine base is attached to a ribose sugar ring via a β-N1-glycosidic bond. This compound, also known as cytidine monophosphate (CMP), is a nucleotide . It consists of cytidine phosphorylated at the 5' hydroxyl group of the ribose sugar. This fundamental structural difference, the presence of a phosphate (B84403) group, imparts distinct chemical and biological properties to this compound.
Physicochemical Properties: A Quantitative Comparison
The addition of a phosphate group significantly alters the physicochemical properties of the molecule. The table below summarizes the key quantitative differences between this compound and cytidine.
| Property | This compound (CMP) | Cytidine |
| Molecular Formula | C9H14N3O8P | C9H13N3O5 |
| Molecular Weight | 323.197 g/mol | 243.217 g/mol |
| Melting Point | ~222 °C (decomposes) | 230 °C (decomposes) |
| Appearance | White crystalline powder | White, crystalline powder |
| Water Solubility | Soluble | Soluble |
| Synonyms | Cytidine 5'-monophosphate, CMP, Cytidylate | Cyd, Cytosine riboside |
| CAS Number | 63-37-6 | 65-46-3 |
Biological Roles and Significance
Both this compound and cytidine are integral to nucleic acid metabolism and other cellular functions, though they play distinct roles.
Cytidine serves as a fundamental building block for ribonucleic acid (RNA). In cellular metabolism, it can be phosphorylated to form cytidine monophosphate (CMP), cytidine diphosphate (B83284) (CDP), and cytidine triphosphate (CTP), which are precursors for RNA synthesis. Beyond its role in RNA, cytidine has been investigated for its potential as a glutamatergic antidepressant drug, as it can influence glutamate (B1630785) cycling in the brain. Dietary sources of cytidine include foods rich in RNA, such as organ meats and brewer's yeast.
This compound (CMP) is a monomer used in the synthesis of RNA. As a nucleotide, it is a key intermediate in various metabolic pathways. For instance, CMP is crucial for the synthesis of phospholipids (B1166683), such as phosphatidylinositol, through the formation of cytidine diphosphate-diacylglycerol (CDP-DAG). It also plays a role in the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases.
Key Signaling and Metabolic Pathways
The interplay between cytidine and this compound is evident in several key metabolic pathways.
Caption: Pyrimidine Salvage Pathway illustrating the conversion of cytidine.
The pyrimidine salvage pathway recycles pyrimidine nucleosides for the synthesis of nucleotides. In this pathway, cytidine can be either deaminated to uridine by cytidine deaminase or phosphorylated to CMP by uridine-cytidine kinase.
Caption: Synthesis of CDP-Diacylglycerol, a key intermediate in phospholipid synthesis.
This compound, in its triphosphate form (CTP), is a crucial substrate for the synthesis of CDP-diacylglycerol, a central intermediate in the production of anionic phospholipids like phosphatidylinositol and cardiolipin.
Experimental Protocols for Differentiation and Analysis
Several analytical techniques can be employed to distinguish and quantify this compound and cytidine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying cytidine and its phosphorylated derivatives.
Principle: This method leverages the differences in polarity and charge between cytidine and this compound to achieve separation on a stationary phase. The phosphate group in this compound makes it more polar and negatively charged at neutral pH compared to cytidine.
Detailed Methodology:
-
Column: A Newcrom B stationary phase column (4.6 x 150 mm, 5 µm, 100 Å) can be used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) (MeCN) with a phosphoric acid buffer is effective. A common composition is 80% methanol (B129727) and 20% water with 0.1% phosphoric acid.
-
Flow Rate: A typical flow rate is 1.0 ml/min.
-
Detection: UV detection at 270 nm is suitable for both compounds.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.22 µm filter before injection.
-
Analysis: The retention times of the compounds are used for identification, with this compound typically eluting earlier than cytidine under these conditions due to its higher polarity. Peak areas are used for quantification against a standard curve.
The Cornerstone of RNA: A Technical History of 5'-Cytidylic Acid in Molecular Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidylic acid, also known as cytidine (B196190) monophosphate (CMP), is a fundamental building block of ribonucleic acid (RNA) and a key player in various cellular metabolic processes. Its discovery and characterization were pivotal moments in the nascent field of molecular biology, contributing significantly to our understanding of the chemical nature of genetic material and the intricate enzymatic pathways that govern life. This technical guide delves into the historical journey of this compound's discovery, the key experiments that elucidated its structure and function, and its enduring importance in contemporary research and drug development.
The Dawn of the Nucleotide: Discovery and Early Characterization
The story of this compound is intrinsically linked to the broader quest to understand the chemical composition of "nuclein," the substance first isolated from cell nuclei by Friedrich Miescher in 1869. It was the pioneering work of Phoebus Levene, a Russian-born American biochemist, in the early 20th century that laid the groundwork for our understanding of nucleic acids. Levene and his colleagues systematically dissected nucleic acids, identifying their three core components: a phosphate (B84403) group, a pentose (B10789219) sugar, and a nitrogenous base.[1][2][3]
Levene's work distinguished between two types of nucleic acids based on their sugar component: ribonucleic acid (RNA), containing ribose, and deoxyribonucleic acid (DNA), containing deoxyribose.[2] He identified the four constituent bases in RNA as adenine, guanine, cytosine, and uracil. Through careful chemical analysis, Levene proposed the concept of the "nucleotide" as the fundamental repeating unit of nucleic acids, consisting of a phosphate-sugar-base moiety.[1][3]
The specific isolation and characterization of the isomeric cytidylic acids from yeast ribonucleic acid were meticulously documented in the early 1950s by Hubert S. Loring and his collaborators. Their work provided the first detailed chemical and physical properties of what we now know as 2'- and 3'-cytidylic acids, which are isomers of this compound. The differentiation of these isomers was a critical step in understanding the phosphodiester linkages that form the backbone of RNA.
Key Experimental Protocols
The isolation and characterization of this compound in the mid-20th century relied on a series of meticulous biochemical techniques. The following are detailed methodologies based on the foundational work of that era.
Isolation of Cytidylic Acid from Yeast Ribonucleic Acid
This protocol is a composite of the general methods used for the alkaline hydrolysis of RNA to yield its constituent mononucleotides.
Objective: To hydrolyze yeast RNA and separate the resulting cytidylic acid isomers.
Methodology:
-
Alkaline Hydrolysis:
-
A sample of purified yeast ribonucleic acid is dissolved in a standardized solution of sodium hydroxide (B78521) (e.g., 1N NaOH).
-
The solution is incubated at a controlled temperature (e.g., 37°C) for a specified period (typically 18-24 hours) to ensure complete hydrolysis of the phosphodiester bonds.
-
The reaction is then neutralized with a strong acid, such as perchloric acid or sulfuric acid, on ice to precipitate the purine (B94841) nucleotides (adenylic and guanylic acids) and any remaining unhydrolyzed RNA.
-
-
Separation of Pyrimidine (B1678525) Nucleotides:
-
The mixture is centrifuged to pellet the precipitated purine nucleotides.
-
The supernatant, containing the soluble pyrimidine nucleotides (cytidylic and uridylic acids), is carefully collected.
-
-
Fractional Crystallization and Purification:
-
Early methods relied on fractional crystallization from different solvents (e.g., water, ethanol) to separate cytidylic acid from uridylic acid based on their differential solubilities.
-
Later advancements incorporated ion-exchange chromatography for a more efficient and precise separation of the nucleotide isomers.
-
Characterization of Cytidylic Acid
Once isolated, the cytidylic acid was subjected to a battery of chemical and physical analyses to confirm its identity and purity.
Methodology:
-
Elemental Analysis:
-
Combustion analysis was performed to determine the empirical formula by quantifying the percentages of carbon, hydrogen, nitrogen, and phosphorus. This data was crucial for confirming the molecular formula.
-
-
Spectrophotometry:
-
Ultraviolet (UV) absorption spectra were recorded at different pH values. The characteristic absorption maximum and molar extinction coefficient of cytosine provided a key identifying feature.
-
-
Optical Rotation:
-
The specific rotation of a solution of the isolated cytidylic acid was measured using a polarimeter. This provided information about the chirality of the molecule, specifically the D-ribose component.
-
-
Titration:
-
Acid-base titrations were conducted to determine the pKa values of the ionizable groups: the primary and secondary phosphate hydroxyls and the amino group on the cytosine ring.
-
Quantitative Data from Early Studies
The following tables summarize the kind of quantitative data that was instrumental in the initial characterization of cytidylic acid. The values presented are representative of those reported in the early literature.
| Property | Reported Value (approximate) | Significance |
| Elemental Analysis | ||
| Carbon (%) | 33.4 | Used to determine the empirical and molecular formula. |
| Hydrogen (%) | 4.4 | Used to determine the empirical and molecular formula. |
| Nitrogen (%) | 13.0 | Used to determine the empirical and molecular formula, specifically the presence of the nitrogenous base. |
| Phosphorus (%) | 9.6 | Confirmed the presence of the phosphate group. |
| Physical Properties | ||
| Molecular Weight ( g/mol ) | ~323.2 | Determined from the molecular formula and other physical methods. |
| Specific Rotation ([α]D) | +30° to +35° (in water) | Confirmed the presence of the D-ribose enantiomer. |
| Spectroscopic Properties | ||
| λmax (at pH 7) (nm) | 271 | Characteristic UV absorbance maximum for the cytosine ring. |
| Molar Extinction Coefficient (ε) | ~9,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a specific wavelength. |
| Acid-Base Properties | ||
| pKa1 (phosphate) | ~0.8 | Corresponds to the first ionization of the phosphate group. |
| pKa2 (cytosine amino group) | ~4.5 | Corresponds to the protonation of the N3 position of the cytosine ring. |
| pKa3 (phosphate) | ~6.3 | Corresponds to the second ionization of the phosphate group. |
Table 1: Physicochemical Properties of this compound from Early Investigations.
The Evolving Understanding of this compound's Role
Initially, this compound was primarily understood as a monomeric unit of RNA. However, as the field of molecular biology progressed, its multifaceted roles in cellular metabolism became increasingly apparent.
Precursor for Nucleic Acid Synthesis
The most fundamental role of this compound is as a precursor for the synthesis of RNA. Through a series of phosphorylation steps, CMP is converted to cytidine diphosphate (B83284) (CDP) and then to cytidine triphosphate (CTP). CTP, along with ATP, GTP, and UTP, is a direct substrate for RNA polymerases, which catalyze the formation of phosphodiester bonds to build RNA chains.
The Pyrimidine Salvage Pathway
Cells can synthesize nucleotides through two main routes: the de novo pathway and the salvage pathway. The pyrimidine salvage pathway is a crucial recycling mechanism that utilizes pre-existing pyrimidine bases and nucleosides, derived from the breakdown of nucleic acids, to regenerate nucleotides.[3][4] In this pathway, cytidine can be phosphorylated by uridine-cytidine kinase to form CMP.[3] This pathway is particularly important in tissues that have a limited capacity for de novo synthesis.[1]
Figure 1: A simplified diagram of the pyrimidine salvage pathway leading to the incorporation of cytidine into RNA.
Role in Phospholipid Synthesis
Beyond its role in nucleic acid metabolism, this compound, in its activated form as CTP, is essential for the synthesis of phospholipids, which are the primary components of cellular membranes. CTP reacts with phosphocholine (B91661) to form CDP-choline and with phosphoethanolamine to form CDP-ethanolamine. These activated intermediates are then used to synthesize phosphatidylcholine and phosphatidylethanolamine, respectively. This highlights the central role of cytidine nucleotides in linking nucleic acid and lipid metabolism.[5]
Figure 2: The role of CTP in the synthesis of major phospholipids.
Modern Perspectives and Future Directions
The foundational knowledge of this compound's structure and function continues to be relevant in modern molecular biology and drug development. The enzymes involved in CMP metabolism are targets for various therapeutic interventions. For instance, inhibitors of enzymes in the pyrimidine synthesis pathway are used as anticancer and antiviral agents.
Furthermore, recent research has uncovered complex signaling networks that involve components of nucleotide metabolism. While not a classical signaling molecule in the traditional sense, the levels of CMP and its derivatives can influence cellular processes and are being investigated in the context of diseases like cancer.
Conclusion
The discovery and elucidation of the history of this compound represent a microcosm of the development of molecular biology itself. From its initial identification as a simple structural component of RNA to the recognition of its central role in a web of metabolic pathways, the journey of CMP has been one of increasing complexity and significance. The meticulous experimental work of early biochemists laid a robust foundation that continues to support cutting-edge research today. For scientists and professionals in drug development, a deep understanding of this history provides not only context but also a rich source of potential targets and strategies for therapeutic innovation.
References
- 1. CMP phosphorylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodsci.rutgers.edu [foodsci.rutgers.edu]
The Central Role of the Kennedy Pathway in Neuronal Health
An In-Depth Technical Guide to the Neuroregulatory Effects of 5'-Cytidylic Acid
Executive Summary: this compound (CMP), a central nucleotide in cellular metabolism, exerts its primary neuroregulatory effects not as a direct extracellular signaling molecule, but as a critical precursor for the synthesis of neuronal membranes and a key metabolite in neuroprotective pathways. While purinergic receptors in the central nervous system (CNS) show high specificity for adenosine (B11128) and uridine (B1682114) nucleotides, the effects of the cytidine (B196190) nucleotide family are predominantly mediated intracellularly. Exogenous administration of its metabolic precursor, Citicoline (CDP-choline), provides a bioavailable source of cytidine and choline (B1196258), directly fueling the synthesis of phosphatidylcholine—a fundamental component of neuronal membranes—via the Kennedy pathway. This mechanism underpins its role in membrane repair, neuroprotection, and the enhancement of neurotransmitter systems. Furthermore, downstream effects of cytidine metabolism have been linked to the upregulation of key neuroprotective proteins such as Sirtuin 1 (SIRT1). This guide details the core biochemical pathways, summarizes key quantitative findings from preclinical and clinical research, and provides detailed protocols for investigating these effects.
The most significant neuroregulatory function of 5'-CMP is its integral role in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes. This process is governed by the Kennedy pathway, a highly conserved metabolic sequence.[1]
In this pathway, free choline is first phosphorylated to phosphocholine (B91661). Subsequently, the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT) , catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline).[1][2] This CDP-choline molecule, containing the essential CMP moiety, serves as the activated choline donor. In the final step, the phosphocholine headgroup is transferred from CDP-choline to a diacylglycerol (DAG) backbone, yielding phosphatidylcholine and releasing CMP.[3] This process is fundamental for maintaining neuronal membrane integrity, synaptic structure, and myelin sheath formation.
Signaling Pathway: The Kennedy Pathway
Caption: The Kennedy Pathway for phosphatidylcholine synthesis.
Citicoline (CDP-Choline) as a Pro-Drug for Neuroregulation
Direct administration of 5'-CMP is suboptimal due to poor bioavailability. Instead, research has focused on Citicoline (exogenous CDP-choline) , a highly bioavailable intermediate that effectively delivers the necessary precursors to the brain.[4][5] Upon oral administration, Citicoline is hydrolyzed in the intestine and liver into cytidine and choline.[6] Both metabolites readily cross the blood-brain barrier.
Inside neurons, choline is re-phosphorylated to enter the Kennedy pathway. Cytidine is converted first to uridine and then phosphorylated to form uridine triphosphate (UTP) and subsequently cytidine triphosphate (CTP). This elevation in the intracerebral CTP pool is crucial as it provides the necessary substrate for the rate-limiting CCT enzyme, thereby enhancing the overall flux of the Kennedy pathway and promoting phosphatidylcholine synthesis.[4][7]
Logical Relationship: Citicoline Metabolism and Pathway Fueling
Caption: Metabolic fate of exogenous Citicoline for neuronal support.
Secondary Signaling: Upregulation of SIRT1
Beyond its role in membrane synthesis, Citicoline has been shown to exert neuroprotective effects by modulating other signaling pathways. One notable mechanism is the upregulation of Sirtuin 1 (SIRT1), a protein deacetylase crucial for cellular stress resistance, reduced inflammation, and improved neuronal survival. Studies in experimental stroke models have demonstrated that administration of CDP-choline increases SIRT1 protein levels in the brain, a process linked to its neuroprotective outcomes.[8] The synergistic neuroprotective effect observed when Citicoline is co-administered with a SIRT1 activator like resveratrol (B1683913) further supports this mechanism.[7]
Quantitative Data Presentation
The neuroregulatory effects of this compound, primarily through its precursor Citicoline, have been quantified across various experimental models.
Table 1: Effects of Citicoline on Biochemical Parameters in Brain Ischemia (Data derived from an experimental model of transient brain ischemia in gerbils)
| Parameter | Condition | Control (Saline) | Citicoline Treatment | % Change |
| CCT Activity (pmol/min/mg) | 1 hr Reperfusion (Cytosol) | 339 ± 35 | 430 ± 70 | ▲ 26.8% |
| 24 hr Reperfusion (Membrane) | 417 ± 24 | 594 ± 45 | ▲ 42.4% | |
| Lyso-PtdCho (nmol/g tissue) | 1 hr Reperfusion | 219 ± 5 | 162 ± 21 | ▼ 26.0% |
Table 2: Effects of Citicoline on Functional and Cellular Outcomes
| Model / Endpoint | Species | Dosage | Outcome | Quantitative Result |
| Memory Recall | Humans (elderly) | 500-1000 mg/day | Improved memory recall and verbal memory. | Statistically significant improvement vs. placebo.[7] |
| Plasma Uridine | Humans | 2000 mg (oral) | Increase in plasma uridine concentration. | ▲ 136% over baseline at 90 minutes.[7] |
| Remyelination | Mouse (Cuprizone Model) | 50 mg/kg/day | Enhanced early remyelination. | Significant increase in myelin protein expression vs. control.[4] |
| Stroke Recovery | Humans | 2000 mg/day | Improved functional recovery. | Odds Ratio of 1.33 for favorable outcome in a meta-analysis.[7] |
Experimental Protocols
Protocol: In Vitro Neurite Outgrowth Assay
This protocol provides a framework for quantifying the effect of cytidine-related compounds on neuronal morphology, a key indicator of neuronal health and development.[9][10]
Objective: To measure changes in neurite length, branching, and number in a neuronal cell culture model following treatment.
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y) or primary neurons.
-
Culture medium, flasks, and 96-well microplates.
-
Test compound (e.g., Citicoline, CMP).
-
Fixation solution (e.g., 4% Paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% Goat Serum in PBS).
-
Primary antibody: Anti-β-III Tubulin (neuronal specific).
-
Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488).
-
Nuclear stain: DAPI.
-
High-content imaging system or fluorescence microscope.
-
Image analysis software (e.g., ImageJ with NeuronJ plugin).[10]
Methodology:
-
Cell Plating: Seed neuronal cells into 96-well microplates at a density that allows for clear visualization of individual cells and their processes after differentiation.
-
Differentiation: If using a cell line like PC-12, induce differentiation with Nerve Growth Factor (NGF) for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and treat the cells for a specified duration (e.g., 48-72 hours). Include vehicle-only controls.
-
Fixation & Staining:
-
Carefully wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with Triton X-100 buffer for 10 minutes.
-
Wash 3x with PBS.
-
Block with 5% goat serum for 1 hour.
-
Incubate with primary anti-β-III Tubulin antibody overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with fluorophore-conjugated secondary antibody and DAPI for 1-2 hours, protected from light.
-
Wash 3x with PBS.
-
-
Image Acquisition: Using a high-content imager, acquire images from multiple fields per well. Ensure consistent settings for focus, exposure, and gain across all wells.
-
Data Analysis:
-
Import images into analysis software.
-
Use the software to automatically or semi-automatically trace neurites.
-
Quantify key parameters: total neurite length per neuron, number of primary neurites, and number of branch points.
-
Normalize data to the number of cells (DAPI-stained nuclei) to control for cytotoxicity.
-
Perform statistical analysis comparing treated groups to the vehicle control.
-
Caption: Workflow for an in vitro neurite outgrowth experiment.
Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol outlines the use of in vivo microdialysis to measure extracellular neurotransmitter levels in a specific brain region of a freely moving animal, which can be used to assess the impact of Citicoline on systems like the cholinergic or dopaminergic pathways.[11][12]
Objective: To quantify basal and stimulus-evoked extracellular concentrations of neurotransmitters (e.g., acetylcholine, dopamine) in the brain following systemic administration of a test compound.
Materials:
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane).
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Test compound (e.g., Citicoline).
-
Analysis system: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[13]
-
Analytical standards for target neurotransmitters.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Using predetermined coordinates, drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, striatum).
-
Slowly lower a guide cannula to the target coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the awake, freely-moving animal in a microdialysis bowl.
-
Insert a microdialysis probe through the guide cannula into the target brain region.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11]
-
Allow the system to equilibrate for 1-2 hours.
-
-
Sample Collection:
-
Begin collecting dialysate samples into vials using a refrigerated fraction collector at regular intervals (e.g., every 20 minutes).
-
Collect 3-4 baseline samples to establish a stable basal neurotransmitter level.
-
-
Compound Administration:
-
Administer the test compound (e.g., Citicoline, intraperitoneally) or vehicle control.
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples immediately or store them at -80°C.
-
Inject a fixed volume of each sample into the HPLC-EC system.
-
Separate neurotransmitters on the analytical column and quantify them using the electrochemical detector.
-
Calculate the concentration of each neurotransmitter by comparing its peak height/area to that of known standards.
-
-
Data Analysis:
-
Express post-treatment neurotransmitter levels as a percentage of the average baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any changes over time between treatment groups.
-
Caption: Workflow for an in vivo microdialysis experiment.
References
- 1. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regenerative Effects of CDP-Choline: A Dose-Dependent Study in the Toxic Cuprizone Model of De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. examine.com [examine.com]
- 8. researchgate.net [researchgate.net]
- 9. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5'-Cytidylic Acid: From Natural Sources to Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-Cytidylic acid (5'-CMP), also known as Cytidine (B196190) 5'-monophosphate, a nucleotide of significant interest in various scientific and pharmaceutical fields. This document details its natural occurrences, methodologies for its extraction and purification, and its roles in cellular signaling pathways.
Natural Sources of this compound
This compound is a fundamental component of Ribonucleic acid (RNA) and is therefore present in all living organisms. For practical extraction and commercial production, sources rich in RNA are primarily targeted.
1.1. Brewer's Yeast (Saccharomyces cerevisiae)
Brewer's yeast is a principal industrial source for the production of 5'-ribonucleotides, including 5'-CMP. The RNA content in yeast can range from 6% to 15% of its dry weight. Specifically, the biomass of Saccharomyces cerevisiae has been reported to contain approximately 8.12% RNA.
1.2. Animal Tissues
Organ meats, being metabolically active tissues, are rich in nucleic acids. While specific quantitative data for 5'-CMP is limited, these tissues are recognized as significant dietary sources of nucleotides.
-
Pork Liver: A rich source of various nutrients, including B vitamins and minerals.
-
Beef Liver: Similar to pork liver, it is a significant source of nucleotides.
1.3. Other Dietary Sources
While present in smaller quantities, 5'-CMP can also be found in a variety of other foodstuffs, including certain fish, mushrooms, and vegetables.
Table 1: Quantitative Data on Natural Sources of RNA and Related Components
| Natural Source | Component | Concentration |
| Brewer's Yeast (Saccharomyces cerevisiae) | Total RNA | ~8.12% of dry biomass |
| Brewer's Yeast (Saccharomyces cerevisiae) | Nucleic Acids | 6 - 15% of dry biomass |
| Pork Liver | Protein | ~21 g / 100g |
| Pork Liver | Iron | ~23.3 mg / 100g |
| Beef Liver | Protein | Data varies |
| Beef Liver | Iron | Data varies |
Extraction and Purification of this compound
The industrial extraction of 5'-CMP predominantly involves the enzymatic hydrolysis of RNA from brewer's yeast. The process can be broadly divided into three main stages: RNA extraction from yeast, enzymatic hydrolysis of RNA to 5'-mononucleotides, and purification of 5'-CMP from the hydrolysate.
2.1. Experimental Protocol: RNA Extraction from Yeast
This protocol outlines a common method for extracting total RNA from Saccharomyces cerevisiae.
Materials:
-
Yeast cell culture
-
Lysis Buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)
-
Acid phenol:chloroform (B151607) (pH 4.5-5.5)
-
Chloroform
-
3 M Sodium Acetate (pH 5.2)
-
Ice-cold 100% Ethanol (B145695)
-
70% Ethanol
-
RNase-free water
Procedure:
-
Cell Harvesting: Centrifuge the yeast culture to pellet the cells. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in Lysis Buffer. Incubate at 65°C for 10-15 minutes to lyse the cells.
-
Phenol:Chloroform Extraction: Add an equal volume of acid phenol:chloroform to the lysate. Vortex vigorously and centrifuge to separate the phases. The aqueous phase (top layer) contains the RNA.
-
Phase Separation: Carefully transfer the aqueous phase to a new tube, avoiding the interphase and organic phase.
-
Chloroform Extraction: Add an equal volume of chloroform to the aqueous phase. Vortex and centrifuge. Transfer the aqueous phase to a new tube.
-
Ethanol Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol to the aqueous phase. Mix and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Pelleting: Centrifuge at high speed to pellet the RNA.
-
Washing: Wash the RNA pellet with 70% ethanol to remove salts.
-
Drying and Resuspension: Air-dry the pellet and resuspend in RNase-free water.
2.2. Experimental Protocol: Enzymatic Hydrolysis of RNA to 5'-Mononucleotides
This protocol describes the hydrolysis of the extracted RNA into a mixture of 5'-mononucleotides using 5'-Phosphodiesterase.
Materials:
-
Total RNA solution
-
5'-Phosphodiesterase (from a source like barley malt (B15192052) rootlets)
-
Reaction Buffer (e.g., Tris-HCl or Acetate buffer, pH optimized for the enzyme, typically around pH 5-7)
-
Trichloroacetic acid (TCA) or other quenching agent
Procedure:
-
Reaction Setup: In a reaction vessel, combine the total RNA solution with the appropriate reaction buffer.
-
Enzyme Addition: Add the 5'-Phosphodiesterase to the reaction mixture. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 50-60°C) for a predetermined time (e.g., 1-4 hours).[1] The reaction progress can be monitored by measuring the increase in acid-soluble nucleotides.
-
Reaction Termination: Stop the reaction by adding a quenching agent like TCA, which precipitates the undigested RNA and the enzyme.
-
Clarification: Centrifuge the mixture to pellet the precipitate. The supernatant contains the mixture of 5'-mononucleotides (5'-AMP, 5'-GMP, 5'-UMP, and 5'-CMP).
2.3. Experimental Protocol: Purification of this compound by Anion-Exchange Chromatography
This protocol outlines the separation of 5'-CMP from the mixture of 5'-mononucleotides using anion-exchange chromatography.
Materials:
-
Supernatant containing the mixture of 5'-mononucleotides
-
Anion-exchange resin (e.g., DEAE-cellulose or a strong anion exchanger)
-
Equilibration Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)
-
Chromatography column and system
Procedure:
-
Column Preparation: Pack the chromatography column with the anion-exchange resin and equilibrate it with the Equilibration Buffer.
-
Sample Loading: Adjust the pH and ionic strength of the supernatant containing the 5'-mononucleotides to match the Equilibration Buffer and load it onto the column. The negatively charged nucleotides will bind to the positively charged resin.
-
Washing: Wash the column with several column volumes of Equilibration Buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound nucleotides using a salt gradient. This is typically achieved by gradually increasing the concentration of the Elution Buffer. The different 5'-mononucleotides will elute at different salt concentrations based on their charge. 5'-CMP, 5'-UMP, 5'-AMP, and 5'-GMP will separate into distinct fractions.
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV spectrophotometry at 260 nm or HPLC) to identify the fractions containing 5'-CMP.
-
Desalting: Pool the 5'-CMP containing fractions and desalt them using a method like dialysis or gel filtration to obtain the purified this compound.
Signaling Pathways Involving this compound
While 5'-CMP is primarily known as a monomeric unit of RNA, it and its derivatives are also implicated in cellular signaling.
3.1. Pyrimidine (B1678525) Salvage Pathway
5'-CMP is a key intermediate in the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases and nucleosides from the degradation of DNA and RNA. In this pathway, cytidine can be phosphorylated by uridine-cytidine kinase to form 5'-CMP. Subsequently, UMP/CMP kinase can phosphorylate 5'-CMP to cytidine diphosphate (B83284) (CDP), which can then be converted to cytidine triphosphate (CTP) for nucleic acid synthesis.
3.2. Regulation of Cytidine Monophosphate Kinase (CMPK) by the TGF-β Signaling Pathway
Recent research has indicated a link between the Transforming Growth Factor-β (TGF-β) signaling pathway and the regulation of Cytidine Monophosphate Kinase (CMPK), an enzyme responsible for phosphorylating CMP to CDP. The TGF-β pathway, a crucial regulator of cell growth, differentiation, and apoptosis, can influence pyrimidine metabolism through its effects on CMPK.
3.3. Potential Role of Cyclic CMP (cCMP) in Signaling
While cyclic AMP (cAMP) and cyclic GMP (cGMP) are well-established second messengers, emerging evidence suggests that cyclic cytidine monophosphate (cCMP) may also play a role in cellular signaling. Some studies propose that cCMP might exert its effects by interacting with components of the cGMP signaling pathway, such as cGMP-dependent protein kinase (PKG).
This technical guide provides a foundational understanding of this compound, from its origins in natural sources to its extraction and its emerging roles in cellular processes. Further research into the quantitative analysis of 5'-CMP in various biological matrices and the elucidation of its signaling pathways will undoubtedly expand its importance in the fields of biochemistry, drug development, and nutritional science.
References
Methodological & Application
Application Note: Quantification of 5'-Cytidylic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This application note details a robust and reliable method for the quantification of 5'-Cytidylic acid (5'-CMP) in aqueous samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is applicable to researchers, scientists, and professionals in drug development for the accurate measurement of 5'-CMP, a crucial nucleotide involved in various biological processes and a key component in certain pharmaceutical formulations.
The described protocol utilizes a C18 stationary phase, which is a common choice for nucleotide analysis.[1][2] To enhance the retention of the polar 5'-CMP molecule, an ion-pairing agent is incorporated into the mobile phase.[3][4][5] This technique, known as ion-pair RP-HPLC, allows for excellent separation and quantification of nucleotides.[3][4] The method is sensitive, specific, and reproducible, making it suitable for a wide range of applications, from basic research to quality control in industrial settings.[6]
Experimental Protocol
This section provides a detailed step-by-step methodology for the quantification of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]
-
Reagents and Solvents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrabutylammonium (B224687) dihydrogen phosphate (B84403) (ion-pairing agent)[7]
-
Phosphoric acid
-
Water (HPLC grade)
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Sonicator
-
Syringe filters (0.45 µm)
-
Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation:
-
Dissolve an appropriate amount of tetrabutylammonium dihydrogen phosphate in 900 mL of HPLC-grade water.[7]
-
Add a specified volume of acetonitrile.[7]
-
Adjust the pH to 5.0 with 1% (v/v) phosphoric acid.[7]
-
Bring the final volume to 1000 mL with HPLC-grade water.[7]
-
Degas the mobile phase using a sonicator or vacuum filtration before use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 0.005 mg/mL to 0.5 mg/mL.
-
Sample Preparation
-
For liquid samples, ensure they are free of particulate matter. If necessary, centrifuge the sample to pellet any solids.
-
Filter the supernatant or liquid sample through a 0.45 µm syringe filter before injection into the HPLC system.[8]
-
If the expected concentration of this compound is high, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and aqueous tetrabutylammonium dihydrogen phosphate buffer, pH 5.0[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 254 nm[3][7] |
| Run Time | Approximately 15 minutes |
Data Analysis
-
Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data for the validation of this HPLC method for this compound quantification.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 0.00332 - 0.461 mg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[2][7] |
| Regression Equation | Y = 19145.51x + 61.16[7] |
Table 2: Precision
| Parameter | Acceptance Criteria | Result |
| Intra-day Precision (%RSD) | < 2% | < 1.5% |
| Inter-day Precision (%RSD) | < 3% | < 2.5% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (mg/mL) | Mean Recovery (%) | Acceptance Criteria |
| Low | 98 - 102% | 95 - 105% |
| Medium | 98 - 102% | 95 - 105% |
| High | 98 - 102% | 95 - 105% |
Table 4: Limits of Detection and Quantification
| Parameter | Result (mg/mL) |
| LOD | ~0.001 |
| LOQ | ~0.003 |
Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound quantification.
References
- 1. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nacalai.com [nacalai.com]
Application Notes and Protocols: Utilizing Nucleotides in In Vitro Transcription Reactions
Introduction
In vitro transcription (IVT) is a fundamental technique in molecular biology for the synthesis of RNA molecules from a DNA template. This process is central to a wide range of applications, including the production of mRNA for vaccines and therapeutics, the synthesis of functional RNAs such as sgRNAs for CRISPR-based gene editing, and the generation of RNA probes for various assays. A critical component of the IVT reaction is the pool of ribonucleoside triphosphates (NTPs), which serve as the building blocks for the nascent RNA strand.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of nucleotides in IVT reactions. A key point of clarification is the distinction between nucleoside monophosphates, such as 5'-Cytidylic acid (Cytidine monophosphate or CMP), and nucleoside triphosphates, such as Cytidine triphosphate (CTP). Standard IVT reactions exclusively utilize NTPs because the cleavage of the high-energy pyrophosphate bond provides the energy required for the RNA polymerase to incorporate the nucleotide into the growing RNA chain.[1][2] this compound, being a monophosphate, lacks this necessary energy source and therefore cannot be directly used as a substrate in in vitro transcription.
These application notes will detail the role of CTP in a standard IVT reaction, provide optimized protocols, and discuss relevant considerations for achieving high yield and quality of the resulting RNA.
The Role of Nucleoside Triphosphates in In Vitro Transcription
The enzymatic synthesis of RNA by a DNA-dependent RNA polymerase (such as T7, SP6, or T3 polymerase) involves the polymerization of the four standard ribonucleoside triphosphates: Adenosine triphosphate (ATP), Guanosine triphosphate (GTP), Uridine triphosphate (UTP), and Cytidine triphosphate (CTP).[1] The DNA template dictates the sequence of nucleotide incorporation.[1][]
The overall efficiency and yield of the IVT reaction are influenced by several factors, including the quality of the DNA template, the concentration and ratio of NTPs, the concentration of magnesium ions (a critical cofactor for the polymerase), and the reaction temperature and duration.[][4]
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Reaction for mRNA Synthesis
This protocol is designed for a standard 20 µL IVT reaction to produce mRNA. The final concentration of each NTP is typically in the range of 1-2 mM, but this can be optimized based on the specific template and desired yield.[]
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
ATP, GTP, UTP, CTP solution (25 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
(Optional) Cap analog (e.g., m7G(5')ppp(5')G) for co-transcriptional capping
-
(Optional) Modified nucleotides (e.g., Pseudouridine-5'-Triphosphate, N1-methylpseudouridine-5'-Triphosphate)
Procedure:
-
Thaw all reagents on ice. Keep enzymes and RNase inhibitors on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2.0 | 1X |
| ATP (25 mM) | 0.8 | 1 mM |
| GTP (25 mM) | 0.8 | 1 mM |
| UTP (25 mM) | 0.8 | 1 mM |
| CTP (25 mM) | 0.8 | 1 mM |
| Linearized DNA Template | X µL | 25-50 ng/µL |
| RNase Inhibitor | 0.5 | 20 units |
| T7 RNA Polymerase | 1.0 | 50 units |
| Total Volume | 20.0 |
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2-4 hours.[] The incubation time can be optimized for higher yields.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.
-
Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the RNA yield and assess its integrity using methods like UV spectrophotometry and gel electrophoresis.
Data Presentation: Optimizing IVT Reaction Components
The following table summarizes key parameters that can be optimized to maximize RNA yield and quality in an IVT reaction.[4][5]
| Parameter | Typical Range | Impact on Reaction |
| DNA Template Concentration | 25-100 ng/µL | Higher concentrations can increase yield but may also lead to byproducts.[] |
| Mg²⁺ Concentration | 20-60 mM | Critical for polymerase activity; optimal concentration is template-dependent.[4] |
| NTP Concentration | 1-15 mM each | Higher concentrations can increase yield but may inhibit the reaction at very high levels.[5] |
| T7 RNA Polymerase | 2-5 U/µL | Increasing enzyme concentration can boost yield up to a saturation point.[4] |
| Incubation Time | 2-4 hours | Longer incubation can increase yield, but may also lead to product degradation.[] |
| Incubation Temperature | 37°C | Optimal temperature for T7 RNA polymerase activity.[] |
Visualizations
In Vitro Transcription Workflow
The following diagram illustrates the general workflow for an in vitro transcription reaction.
Caption: A flowchart of the in vitro transcription (IVT) process.
Role of CTP in RNA Elongation
This diagram illustrates the incorporation of Cytidine triphosphate (CTP) into the growing RNA strand during transcription.
Caption: CTP incorporation into the nascent RNA strand by RNA polymerase.
References
- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Enzymatic Assay for the Quantification of 5'-Cytidine Monophosphate (5'-CMP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Cytidine Monophosphate (5'-CMP) is a crucial pyrimidine (B1678525) nucleotide that serves as a fundamental building block for the synthesis of RNA and various cytidine-containing coenzymes. Its intracellular concentration is tightly regulated and plays a significant role in cellular metabolism, proliferation, and signaling. Accurate measurement of 5'-CMP levels is essential for studying nucleotide metabolism, drug development, and understanding disease states. This application note describes a reliable and sensitive enzymatic assay for the quantification of 5'-CMP in biological samples.
Principle of the Assay
This assay is based on a coupled-enzyme system that leads to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. The amount of NADH oxidized is directly proportional to the amount of 5'-CMP present in the sample.
The reaction cascade is as follows:
-
UMP-CMP Kinase (CMPK) catalyzes the phosphorylation of 5'-CMP to 5'-Cytidine Diphosphate (CDP) using Adenosine Triphosphate (ATP) as the phosphate (B84403) donor.[1][2][3]
-
The Pyruvate (B1213749) Kinase (PK) in the reaction mixture then utilizes the newly formed Adenosine Diphosphate (ADP) to convert Phosphoenolpyruvate (PEP) to pyruvate.
-
Finally, Lactate Dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+.
The overall reaction is stoichiometric, allowing for the accurate determination of the initial 5'-CMP concentration.
Signaling Pathway Diagram
Caption: Coupled enzymatic reaction for 5'-CMP quantification.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| UMP-CMP Kinase (Human, recombinant) | Novocib | E-Nov4-1 |
| Pyruvate Kinase (from rabbit muscle) | Sigma-Aldrich | P9136 |
| L-Lactate Dehydrogenase (from rabbit muscle) | Sigma-Aldrich | L2500 |
| 5'-Cytidine Monophosphate (CMP) | Sigma-Aldrich | C1006 |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A2383 |
| Phospho(enol)pyruvic acid (PEP) | Sigma-Aldrich | P7127 |
| β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) | Sigma-Aldrich | N8129 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| KCl | Sigma-Aldrich | P9333 |
| Perchloric Acid (PCA) | Sigma-Aldrich | 244252 |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | P5833 |
Equipment
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
Microplate reader (optional)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Cuvettes or 96-well UV-transparent microplates
Protocols
Preparation of Reagents
-
Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂, 100 mM KCl, pH 7.6):
-
Dissolve 1.21 g of Tris base, 0.203 g of MgCl₂·6H₂O, and 0.745 g of KCl in 80 mL of deionized water.
-
Adjust the pH to 7.6 with 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
5'-CMP Standard Stock Solution (10 mM):
-
Dissolve 3.23 mg of 5'-CMP in 1 mL of deionized water.
-
Store in aliquots at -20°C.
-
-
Reaction Mixture:
-
Prepare a fresh reaction mixture before each experiment.
-
For a 1 mL final reaction volume, mix the following in the specified order:
-
850 µL Assay Buffer
-
50 µL of 100 mM ATP solution
-
50 µL of 30 mM PEP solution
-
20 µL of 10 mM NADH solution
-
10 µL of Pyruvate Kinase (10 units)
-
10 µL of Lactate Dehydrogenase (15 units)
-
10 µL of UMP-CMP Kinase (1 unit)
-
-
Vortex gently to mix.
-
Sample Preparation (from Cell Culture)
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 400 µL of ice-cold 0.6 M Perchloric Acid (PCA).
-
Incubate on ice for 30 minutes, vortexing every 5 minutes.
-
-
Neutralization:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 100 µL of 2 M K₂CO₃ to neutralize the PCA.
-
Vortex and incubate on ice for 15 minutes.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.
-
The supernatant contains the nucleotide extract and is ready for the assay.
-
Assay Procedure
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 10 mM 5'-CMP stock solution in deionized water to obtain standards ranging from 0 to 100 µM.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Equilibrate the instrument to the assay temperature (e.g., 25°C or 37°C).
-
-
Reaction:
-
Add 900 µL of the Reaction Mixture to a cuvette.
-
Add 100 µL of the 5'-CMP standard or sample.
-
Mix gently by inverting the cuvette.
-
Monitor the decrease in absorbance at 340 nm until the reaction is complete (the absorbance stabilizes).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA₃₄₀) for each standard and sample.
-
Plot the ΔA₃₄₀ of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of 5'-CMP in the samples using the standard curve. The concentration can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Experimental Workflow
Caption: Workflow for the enzymatic quantification of 5'-CMP.
Data Presentation
Table 1: Example 5'-CMP Standard Curve Data
| 5'-CMP (µM) | Initial A₃₄₀ | Final A₃₄₀ | ΔA₃₄₀ |
| 0 | 1.205 | 1.203 | 0.002 |
| 10 | 1.208 | 1.146 | 0.062 |
| 25 | 1.210 | 1.055 | 0.155 |
| 50 | 1.206 | 0.894 | 0.312 |
| 75 | 1.209 | 0.742 | 0.467 |
| 100 | 1.211 | 0.588 | 0.623 |
Table 2: Example Calculation for a Sample
| Sample ID | Initial A₃₄₀ | Final A₃₄₀ | ΔA₃₄₀ | 5'-CMP (µM) |
| Sample 1 | 1.207 | 0.985 | 0.222 | 35.6 |
| Sample 2 | 1.209 | 1.098 | 0.111 | 17.8 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in absorbance | Inactive enzyme(s) | Check the activity of each enzyme individually. Ensure proper storage and handling. |
| Missing component in the reaction mixture | Double-check the preparation of the reaction mixture to ensure all components are present at the correct concentrations. | |
| High background absorbance | Contaminating enzymes in the sample (e.g., ATPase) | Prepare a sample blank without UMP-CMP Kinase to determine the background rate of NADH oxidation. Subtract this rate from the sample reading. Consider sample purification. |
| Non-linear standard curve | Substrate or enzyme concentration is limiting | Re-evaluate the concentrations of ATP, PEP, and NADH. Ensure that the concentration of 5'-CMP in the standards is within the linear range of the assay. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
References
Application Notes and Protocols: 5'-Cytidylic Acid as a Substrate for CMP Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidylic acid (CMP), a ribonucleoside monophosphate, is a fundamental building block for RNA synthesis.[1][2] Its conversion to the diphosphate (B83284) form, cytidine (B196190) diphosphate (CDP), is a critical step in nucleotide metabolism, catalyzed by the enzyme CMP kinase (also known as UMP/CMP kinase or cytidylate kinase; EC 2.7.4.14).[2][3] This phosphorylation reaction, which utilizes adenosine (B11128) triphosphate (ATP) as the primary phosphate (B84403) donor, is essential for providing the necessary precursors for DNA and RNA synthesis.[1][3]
CMP kinase plays a pivotal role not only in endogenous nucleotide metabolism but also in the activation of various nucleoside analog prodrugs that are crucial in antiviral and anticancer therapies.[4][5][6][7] Understanding the interaction between CMP and CMP kinase, including its substrate specificity and reaction kinetics, is paramount for elucidating cellular metabolic pathways and for the rational design of novel therapeutic agents. These application notes provide a comprehensive overview of this compound as a substrate for CMP kinase, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Data Presentation
The catalytic efficiency of CMP kinase with this compound and other relevant substrates is summarized below. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's affinity and turnover rate for a given substrate.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Phosphate Donor | Reference |
| Yersinia pseudotuberculosis | CMP | 0.028 | 91.9 | ATP | [8] |
| Yersinia pseudotuberculosis | ATP | 0.04 | 74.3 | - | [8] |
| Escherichia coli | CMP | 0.035 | - | ATP | [8] |
| Escherichia coli | ATP | 0.038 | - | - | [8] |
| Human | UMP | - | - | ATP, dATP | [6][9] |
| Human | CMP | - | - | ATP, dATP | [6][9] |
| Human | dCMP | - | - | ATP, dATP | [6][9] |
Note: Kinetic data can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data presented here are for comparative purposes.
Signaling Pathway and Experimental Workflow
Signaling Pathway: CMP Phosphorylation
The phosphorylation of this compound is a key step in the pyrimidine (B1678525) salvage pathway, ensuring a sufficient supply of cytidine triphosphate (CTP) for cellular processes.
Caption: The metabolic pathway of this compound phosphorylation.
Experimental Workflow: CMP Kinase Activity Assay
A common method to determine CMP kinase activity is a coupled-enzyme spectrophotometric assay. This workflow outlines the general steps involved.
Caption: General workflow for a coupled-enzyme CMP kinase assay.
Experimental Protocols
Protocol 1: Coupled-Enzyme Spectrophotometric Assay for CMP Kinase Activity
This protocol is adapted from methodologies used to characterize nucleoside monophosphate kinases.[5] It measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials and Reagents:
-
Recombinant or purified CMP kinase
-
This compound (CMP)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare Reagent Stocks:
-
Prepare concentrated stock solutions of CMP, ATP, PEP, and NADH in the assay buffer. The exact concentrations will depend on the desired final concentrations in the assay.
-
Dilute PK and LDH in the assay buffer to the required working concentrations.
-
-
Prepare the Reaction Mixture:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, CMP, PEP, NADH, PK, and LDH.
-
The final concentrations in a typical 1 mL reaction could be:
-
50 mM Tris-HCl, pH 7.5
-
100 mM KCl
-
10 mM MgCl₂
-
Variable concentrations of CMP (for Km determination)
-
1 mM PEP
-
0.2 mM NADH
-
5 units of PK
-
10 units of LDH
-
-
Add the CMP kinase to the mixture. The amount of enzyme should be optimized to ensure a linear reaction rate.
-
-
Equilibration:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a small volume of ATP solution to the cuvette and mix quickly. The final concentration of ATP should be saturating (e.g., 1-2 mM) when determining the kinetics for CMP.
-
-
Monitor the Reaction:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer.
-
Record the data for a period during which the reaction rate is linear (typically 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the Km and Vmax for CMP, repeat the assay with varying concentrations of CMP while keeping the ATP concentration constant and saturating.
-
Plot the initial velocities against the CMP concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: HPLC-Based Assay for CMP Kinase Activity
This protocol allows for the direct measurement of the conversion of CMP to CDP.[10]
Materials and Reagents:
-
Recombinant or purified CMP kinase
-
This compound (CMP)
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT
-
Quenching Solution: 0.5 M Perchloric acid or ice-cold methanol
-
Neutralization Solution: 2 M KOH
-
High-Performance Liquid Chromatography (HPLC) system with a suitable anion-exchange or reverse-phase C18 column
-
Mobile Phase: Appropriate buffer system for nucleotide separation (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) for reverse-phase)
-
CMP and CDP standards
Procedure:
-
Prepare Reaction Mixtures:
-
In microcentrifuge tubes, prepare the reaction mixtures containing assay buffer, CMP, and CMP kinase.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Initiate the reactions by adding ATP to each tube. The final volume of the reaction can be small (e.g., 50-100 µL).
-
-
Incubation and Time Points:
-
Incubate the reactions at the optimal temperature.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction in individual tubes by adding the quenching solution.
-
-
Sample Preparation for HPLC:
-
If using perchloric acid, neutralize the samples with the neutralization solution and centrifuge to remove the precipitate.
-
If using methanol, centrifuge to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC column.
-
Separate the nucleotides (CMP, CDP, ATP, ADP) using an appropriate gradient of the mobile phase.
-
Monitor the elution profile by UV absorbance at 260 or 271 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to CMP and CDP by comparing their retention times and peak areas to those of the standards.
-
Calculate the amount of CDP produced at each time point.
-
Determine the initial reaction velocity from the linear phase of product formation over time.
-
Perform kinetic analysis as described in Protocol 1 by varying substrate concentrations.
-
Conclusion
The study of this compound as a substrate for CMP kinase is fundamental to understanding nucleotide metabolism and its implications for drug development. The provided data, pathways, and protocols offer a robust framework for researchers to investigate the kinetics and mechanism of CMP kinase, screen for potential inhibitors or activators, and further explore its role in cellular physiology and disease. The methodologies described can be adapted to specific research needs, enabling a deeper insight into the function of this crucial enzyme.
References
- 1. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]
- 2. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 3. CMP kinase - Wikipedia [en.wikipedia.org]
- 4. Substrate-induced conformational changes in human UMP/CMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active human UMP-CMP kinase enzyme [novocib.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure and function of cytidine monophosphate kinase from Yersinia pseudotuberculosis, essential for virulence but not for survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preparation of 5'-Cytidine Monophosphate (5'-CMP) Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidine Monophosphate (5'-CMP) is a pivotal nucleotide involved in various cellular processes, including RNA synthesis and the formation of phospholipids.[1][2] In cell culture applications, 5'-CMP, particularly its highly soluble and stable disodium (B8443419) salt form, is utilized to investigate its effects on cellular metabolism, growth, and differentiation.[3] Notably, studies have demonstrated that 5'-CMP can promote myogenic differentiation and mitochondrial biogenesis in myoblast cell lines, making it a compound of interest in muscle physiology and regenerative medicine research.[4]
These application notes provide a comprehensive guide for the preparation and use of 5'-CMP solutions in cell culture experiments, with a specific focus on inducing differentiation in the C2C12 myoblast cell line.
Data Presentation: Properties of 5'-CMP Forms
For optimal experimental design, it is crucial to select the appropriate form of 5'-CMP. The following table summarizes the key quantitative data for 5'-CMP and its disodium salt.
| Property | 5'-Cytidine Monophosphate (Acid Form) | 5'-Cytidine Monophosphate Disodium Salt |
| Molecular Formula | C₉H₁₄N₃O₈P | C₉H₁₂N₃Na₂O₈P |
| Molecular Weight | 323.2 g/mol | 367.16 g/mol |
| Appearance | Solid | White crystalline powder |
| Solubility in Water | Soluble | 100 mg/mL |
| Solubility in PBS (pH 7.2) | 2 mg/mL | High solubility |
| Storage Temperature | +4°C | 2-8°C |
| Stability | Stable for ≥ 4 years when stored properly | High stability in solution |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM 5'-CMP Stock Solution
This protocol details the preparation of a sterile stock solution of 5'-CMP disodium salt, which is recommended for cell culture due to its enhanced solubility and stability.[3]
Materials:
-
5'-Cytidine Monophosphate Disodium Salt (≥99% purity)
-
Nuclease-free water or cell culture grade phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the required amount of 5'-CMP disodium salt powder. To prepare 10 mL of a 100 mM stock solution, weigh 367.16 mg of 5'-CMP disodium salt.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the nuclease-free water or PBS (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[5]
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water or PBS.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.[3][6]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. For short-term storage (up to one month), the solution can be stored at 4°C.[6]
Quality Control:
-
Visual Inspection: The final solution should be clear and free of any precipitates or discoloration.
-
Sterility Testing: For critical applications, a small aliquot of the final solution can be incubated in a sterile culture medium to check for microbial growth.
Protocol 2: Induction of Myogenic Differentiation in C2C12 Cells with 5'-CMP
This protocol describes the use of 5'-CMP to induce the differentiation of C2C12 mouse myoblasts into myotubes.
Materials:
-
C2C12 cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Sterile 100 mM 5'-CMP stock solution (prepared as in Protocol 1).
-
Cell culture plates or flasks.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in growth medium at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS.
-
Treatment with 5'-CMP: Add the differentiation medium to the cells. Supplement the differentiation medium with the desired final concentration of 5'-CMP. A concentration range of 1-5 mM has been shown to be effective.[4] For example, to achieve a final concentration of 1 mM in 10 mL of differentiation medium, add 100 µL of the 100 mM sterile 5'-CMP stock solution.
-
Culture Maintenance: Culture the cells in the 5'-CMP-supplemented differentiation medium for 5-7 days. Change the medium every 48 hours, replenishing with fresh differentiation medium containing the same concentration of 5'-CMP.
-
Monitoring Differentiation: Observe the cells daily under a phase-contrast microscope for morphological changes, such as cell elongation and fusion into multinucleated myotubes.
-
Analysis of Differentiation Markers: After the differentiation period, the cells can be harvested for analysis of myogenic markers, such as myogenin and myosin heavy chain, by techniques like quantitative PCR (qPCR) or Western blotting.
Visualization of Pathways and Workflows
Signaling Pathway of 5'-CMP in Myogenic Differentiation
Caption: 5'-CMP signaling in myoblast differentiation.
Experimental Workflow for 5'-CMP Solution Preparation and Cell Treatment
Caption: Workflow for 5'-CMP preparation and use.
References
High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate (5'-CMP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidine Monophosphate (5'-CMP) is a crucial ribonucleoside monophosphate that serves as a fundamental building block for the synthesis of RNA and DNA.[1][2] It also plays a significant role as an intermediate in phospholipid synthesis.[1] In the realm of drug development and biotechnology, 5'-CMP and its analogs are utilized in antiviral and anticancer research.[1] Furthermore, studies have indicated that 5'-CMP, along with uridine-5'-monophosphate (5'-UMP), promotes myogenic differentiation and mitochondrial biogenesis, highlighting its importance in cellular metabolism and muscle development.[3] Accurate and reliable quantification of 5'-CMP in various matrices, such as infant formulas, biological tissues, and pharmaceutical formulations, is therefore essential.[4] High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[5][6][7]
This document provides detailed application notes and protocols for the analysis of 5'-CMP using HPLC, intended for researchers, scientists, and professionals in drug development.
Principle of HPLC Analysis for 5'-CMP
The HPLC analysis of 5'-CMP typically employs reversed-phase or ion-exchange chromatography. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar molecules, like 5'-CMP, will have a lower affinity for the nonpolar stationary phase and will elute earlier.
Ion-exchange chromatography separates molecules based on their net charge. For the analysis of negatively charged nucleotides like 5'-CMP, an anion-exchange column is utilized. The separation is achieved by a gradient of increasing salt concentration in the mobile phase, which displaces the analyte from the stationary phase.
Detection is commonly performed using an ultraviolet (UV) detector, as 5'-CMP exhibits strong absorbance at approximately 260 nm.[7][8] Mass spectrometry (MS) can also be coupled with HPLC for enhanced sensitivity and specificity, particularly in complex matrices.[9][10]
Experimental Protocols
Several HPLC methods have been developed for the analysis of 5'-CMP. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine analysis of 5'-CMP in relatively clean sample matrices.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Symmetry C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile |
| Gradient | Binary gradient elution |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 5'-CMP in HPLC-grade water.[8] Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Pre-treatment (e.g., for infant formula): Dissolve the sample in water. For complex matrices, a solid-phase extraction (SPE) step using an anion-exchange cartridge may be necessary to remove interferences.[4]
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.[8]
Method 2: Ion-Exchange HPLC with UV Detection
This method offers excellent separation of nucleotides and is particularly useful for analyzing complex mixtures.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Anion-exchange column (e.g., WAX-1) |
| Mobile Phase | Gradient of an eluent such as ammonium (B1175870) dihydrogen phosphate (B84403) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time | Approximately 0.723 min for 5'-CMP |
Sample Preparation:
-
Standard Preparation: As described in Method 1.
-
Sample Pre-treatment (e.g., for tissue extracts): Homogenize the tissue sample in a suitable buffer.[5] Precipitate proteins using an acid like perchloric acid, followed by neutralization.[5] Centrifuge to remove the precipitate and filter the supernatant before injection.[5]
Data Presentation
The quantitative data obtained from various studies are summarized in the tables below for easy comparison.
Table 1: Linearity and Precision Data for 5'-CMP Analysis
| Method | Linearity Range (mg/mL) | Correlation Coefficient (r²) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Reversed-Phase HPLC-MS/MS[10] | Not Specified | > 0.999 | 2.41 - 4.90 | Not Specified |
| Reversed-Phase HPLC-UV[6] | 0.00332 - 0.461 | 0.99940 | Not Specified | Not Specified |
Table 2: Recovery Data for 5'-CMP in Infant Formula
| Spiked Level | Recovery (%) |
| Low (0.2 µg/mL) | 92.0 - 105.0 |
| Intermediate (2.0 µg/mL) | 92.0 - 105.0 |
| High (4.0 µg/mL) | 92.0 - 105.0 |
Data from a study on the simultaneous determination of 5'-monophosphate nucleotides in infant formulas by HPLC-MS.[9]
Mandatory Visualizations
Experimental Workflow for HPLC Analysis of 5'-CMP
Caption: Experimental workflow for the HPLC analysis of 5'-CMP.
Logical Relationship of HPLC System Components
Caption: Logical relationship of the core components in an HPLC system.
Simplified Signaling Pathway of 5'-CMP in Myogenic Differentiation
Caption: Simplified pathway of 5'-CMP in promoting muscle cell differentiation.
Troubleshooting and Considerations
-
Peak Tailing or Broadening: This can be caused by interactions between the phosphate groups of 5'-CMP and stainless steel components of the HPLC system.[11] Using a bio-inert or PEEK-lined system can mitigate this issue.[11]
-
Poor Resolution: Adjusting the mobile phase composition, gradient profile, or column chemistry can improve the separation of 5'-CMP from other components.
-
Matrix Effects: In complex samples like biological fluids or food matrices, co-eluting substances can interfere with the quantification of 5'-CMP. Proper sample preparation, such as SPE or liquid-liquid extraction, is crucial to minimize these effects.[4]
-
System Suitability: Regularly perform system suitability tests, including checking for retention time reproducibility, peak asymmetry, and theoretical plates, to ensure the performance of the HPLC system.
By following these detailed protocols and considering the potential challenges, researchers can achieve accurate and reliable quantification of 5'-CMP in various applications.
References
- 1. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 3. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application of 5'-CMP in Sialyltransferase Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, Cytidine 5'-monophosphate (5'-CMP) is a critical molecule in the study of sialyltransferases. These enzymes play a pivotal role in the biosynthesis of sialoglycans, which are involved in a myriad of biological processes, from cell-cell recognition to cancer metastasis. This document provides detailed application notes and experimental protocols for the use of 5'-CMP in sialyltransferase research.
5'-CMP is primarily known as the by-product of the sialyltransferase reaction, where a sialic acid moiety is transferred from the donor substrate, CMP-sialic acid (CMP-Neu5Ac), to an acceptor glycan. Consequently, 5'-CMP can act as a feedback inhibitor of this forward reaction. More recently, a fascinating application of 5'-CMP has emerged in what is termed "reverse sialylation," where it functions as an acceptor of sialic acid from a sialylated donor, a reaction catalyzed by certain sialyltransferases like ST3Gal-II.[1] This reversible nature of the sialyltransferase reaction opens up new avenues for the enzymatic synthesis of diverse sialylated products.[1]
Data Presentation: Quantitative Insights into Sialyltransferase-Ligand Interactions
The following tables summarize key quantitative data on the interaction of sialyltransferases with their donor substrate and the inhibitory effects of 5'-CMP and its derivatives.
Table 1: Apparent Michaelis-Menten Constants (Km) of Sialyltransferases for CMP-Sialic Acid
| Sialyltransferase | Acceptor Substrate | Apparent Km for CMP-Sialic Acid (mM) | Reference |
| Cst-II (Campylobacter jejuni) | FCHASE-3'-sialyl-lactose | 0.05 - 0.5 (varied) | [2] |
| GM3-synthase (rat brain) | Lactosylceramide | 0.210 | [3] |
| Sialyltransferase (hamster fibroblasts) | Lactosylceramide | 0.16 | [4] |
| CMP-Neu5Ac synthetase (E. coli K1) | N-acetylneuraminic acid (NeuAc) | 0.31 (for CTP) | [5] |
Table 2: Inhibition Constants (Ki and IC50) for 5'-CMP and its Analogs
| Inhibitor | Sialyltransferase | Inhibition Type | Ki or IC50 | Reference |
| 5'-CMP | ST8Sia-II | Competitive | Not specified, but effective | [6] |
| 5'-CDP | ST3Gal-II, ST3Gal-III, ST6Gal-I | Competitive | More potent than 5'-CMP | [7] |
| 5'-methyl CMP (m5CMP) | CMP-Sialic Acid Transporter (CST) | Competitive | Kd = 1.0 ± 0.1 µM | [8][9] |
| CMP | CMP-Sialic Acid Transporter (CST) | Competitive | Kd = 16.1 ± 2.4 µM | [8][9] |
| CMP-quinic acid analogs | α(2-6)-sialyltransferase (rat liver) | Potent inhibitors | Not specified | [10] |
| Cytidin-5'-yl sialylethylphosphonate | α2,3- and α2,6-ST (rat) | - | IC50 = 0.047 and 0.34 mM, respectively | |
| CMP-5"-fluorescently labeled 3"-F-Sia derivative | Sialyltransferases | - | Ki = 31.7 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key enzymatic reactions and a general experimental workflow relevant to the study of sialyltransferases using 5'-CMP.
Experimental Protocols
The following are detailed protocols for key experiments involving 5'-CMP in the study of sialyltransferases.
Protocol 1: Radiometric Assay for Forward Sialyltransferase Activity
This protocol is adapted from standard radiometric assays and is suitable for determining the forward activity of sialyltransferases.[4]
Materials:
-
Sialyltransferase enzyme solution
-
Acceptor substrate (e.g., asialofetuin, N-acetyllactosamine)
-
CMP-[14C]NeuAc (radiolabeled donor substrate)
-
Reaction Buffer: 50 mM MES buffer (pH 6.0), 1 mM MgCl2, 0.5% Triton CF-54 (optional, for improving substrate solubility)
-
Stop Solution: 2% (w/v) SDS, 10 mM EDTA
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Scintillation counter
-
Method for separating product from substrate (e.g., ethanol (B145695) precipitation, size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with a total volume of 50 µL.
-
Add 25 µL of 2x Reaction Buffer.
-
Add the acceptor substrate to the desired final concentration (e.g., 10 µg of asialofetuin).
-
Add CMP-[14C]NeuAc to a final concentration of 100 µM.
-
Add distilled water to bring the volume to 45 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 5 µL of the sialyltransferase enzyme solution.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Product Separation and Quantification:
-
Separate the radiolabeled glycoprotein (B1211001) product from the unreacted CMP-[14C]NeuAc. For a protein acceptor like asialofetuin, this can be achieved by ethanol precipitation.
-
Add 1 mL of cold 95% ethanol to the terminated reaction mixture.
-
Incubate on ice for 30 minutes to precipitate the glycoprotein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant containing the unreacted donor.
-
Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again.
-
Aspirate the supernatant and air-dry the pellet.
-
-
Resuspend the pellet in 100 µL of water.
-
Add the resuspended pellet to a scintillation vial with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of incorporated [14C]NeuAc based on the specific activity of the CMP-[14C]NeuAc and the measured counts per minute (CPM).
-
Protocol 2: HPLC-Based Assay for Reverse Sialyltransferase Activity
This protocol is designed to measure the synthesis of CMP-NeuAc from 5'-CMP and a sialylated donor, catalyzed by an enzyme such as ST3Gal-II.[1][7]
Materials:
-
Sialyltransferase enzyme (e.g., ST3Gal-II)
-
Sialylated donor substrate (e.g., NeuAcα2,3Galβ1,3GalNAcα-O-Bn)
-
5'-CMP
-
Reaction Buffer: 50 mM Sodium Cacodylate, pH 6.0
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) phosphate (B84403) monobasic (HPLC grade)
-
HPLC system with a C18 reverse-phase column and a UV detector (271 nm)
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture.
-
Add 50 µL of 2x Reaction Buffer.
-
Add the sialylated donor substrate to a final concentration of 0.2 mM.
-
Add 5'-CMP to a final concentration of 2 mM.[1]
-
Add distilled water to bring the volume to 90 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Start the reaction by adding 10 µL of ST3Gal-II enzyme solution.
-
Incubate at 37°C for 1-4 hours.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by boiling for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the denatured enzyme.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Use an isocratic mobile phase of 50 mM ammonium phosphate monobasic, pH 6.0, with a low percentage of acetonitrile (e.g., 2-5%).
-
Monitor the elution at 271 nm.
-
Identify and quantify the CMP-NeuAc peak by comparing its retention time and peak area to a standard curve of known CMP-NeuAc concentrations.
-
-
Data Analysis:
-
Calculate the amount of CMP-NeuAc produced in the reaction.
-
Protocol 3: Sialyltransferase Inhibition Assay to Determine IC50 of 5'-CMP
This protocol outlines a method to determine the concentration of 5'-CMP that inhibits 50% of the sialyltransferase activity (IC50).
Materials:
-
All materials listed in Protocol 1 (Radiometric Assay) or a suitable non-radiometric assay system.
-
A stock solution of 5'-CMP.
Procedure:
-
Reaction Setup:
-
Set up a series of reaction tubes, each with a final volume of 50 µL.
-
To each tube, add the components as described in Protocol 1 (Reaction Buffer, acceptor substrate, CMP-[14C]NeuAc).
-
Prepare a serial dilution of 5'-CMP and add it to the reaction tubes to achieve a range of final concentrations (e.g., 0 mM to 10 mM). Include a control with no 5'-CMP.
-
Adjust the volume with distilled water.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Enzyme Reaction, Termination, and Quantification:
-
Follow steps 2, 3, and 4 from Protocol 1 to initiate the reaction, terminate it, and quantify the product formation for each concentration of 5'-CMP.
-
-
Data Analysis:
-
Calculate the percentage of sialyltransferase activity for each 5'-CMP concentration relative to the control (0 mM 5'-CMP), which is set to 100%.
-
Plot the percentage of activity versus the logarithm of the 5'-CMP concentration.
-
Use a suitable software to fit the data to a dose-response curve and determine the IC50 value.
-
References
- 1. Reversible Sialylation: Synthesis of CMP-NeuAc from 5′-CMP using α2,3-sialyl O-glycan, glycolipid and macromolecule based donors allow for the synthesis of diverse sialylated products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. New sialyltransferase inhibitors based on CMP-quinic acid: development of a new sialyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 5'-Cytidylic Acid
Introduction
Radiolabeled 5'-Cytidylic acid (Cytidine monophosphate, CMP) is a crucial tool in biomedical research and drug development. As a fundamental component of RNA, its radiolabeled counterparts are indispensable for studying nucleic acid metabolism, enzyme kinetics, and the mechanisms of action of therapeutic agents. The incorporation of a radioactive isotope allows for sensitive detection and quantification in various biological assays. These application notes provide detailed protocols for the radiolabeling of 5'-CMP with common isotopes such as Phosphorus-32 (³²P), Tritium (B154650) (³H), and Carbon-14 (¹⁴C), catering to the needs of researchers, scientists, and drug development professionals.
Methods for Radiolabeling this compound
Several methods exist for the radiolabeling of 5'-CMP, broadly categorized into enzymatic and chemical approaches. The choice of method depends on the desired isotope, specific activity, and the required position of the radiolabel within the molecule.
Enzymatic Phosphorylation to Synthesize [⁵'-³²P]CMP
This method utilizes a nucleoside kinase to transfer the gamma-phosphate from a radiolabeled ATP donor to the 5'-hydroxyl group of cytidine (B196190), producing [5'-³²P]CMP. This approach is highly specific and typically results in a high radiochemical purity.
Chemical Phosphorylation to Synthesize [⁵'-³²P]CMP
Chemical synthesis offers an alternative to enzymatic methods and can be adapted for large-scale production. This protocol involves the direct phosphorylation of cytidine using a radiolabeled phosphorylating agent.
Tritiation of Cytidine followed by Phosphorylation to Synthesize [³H]CMP
This two-step process involves the introduction of tritium into the cytidine molecule, followed by enzymatic or chemical phosphorylation to yield [³H]CMP. Tritium labeling is valuable for metabolic and pharmacokinetic studies due to its long half-life.
Carbon-14 Labeling of the Cytosine Base
Incorporating ¹⁴C into the cytosine ring of CMP provides a metabolically stable label, ideal for long-term tracer studies in drug metabolism and disposition. The synthesis of [¹⁴C]CMP is typically a multi-step chemical process starting from a ¹⁴C-labeled precursor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different radiolabeling methods described. These values represent typical ranges and may vary depending on specific experimental conditions.
| Labeling Method | Isotope | Typical Specific Activity | Labeling Efficiency | Radiochemical Purity | Advantages | Disadvantages |
| Enzymatic Phosphorylation | ³²P | >3000 Ci/mmol | >90% | >95% | High specificity, mild reaction conditions. | Requires purified enzyme, smaller scale. |
| Chemical Phosphorylation | ³²P | 10-1000 Ci/mmol | 50-80% | >90% | Scalable, no enzyme required. | Harsher reaction conditions, potential for byproducts. |
| Tritiation & Phosphorylation | ³H | 20-100 Ci/mmol | Variable | >95% | Long half-life, suitable for in vivo studies. | Multi-step process, lower specific activity than ³²P. |
| Carbon-14 Labeling | ¹⁴C | 50-60 mCi/mmol | Variable | >98% | Metabolically stable label, long half-life.[1] | Complex multi-step synthesis.[2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [⁵'-³²P]CMP using Cytidine Kinase
This protocol describes the phosphorylation of cytidine using a commercially available cytidine kinase and [γ-³²P]ATP.
Materials:
-
Cytidine
-
[γ-³²P]ATP (specific activity ≥3000 Ci/mmol)
-
Cytidine Kinase (e.g., from E. coli)
-
10x Kinase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM DTT)
-
Nuclease-free water
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-Cellulose)
-
TLC developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Scintillation counter
Procedure:
-
In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
1 µL 10 mM Cytidine
-
5 µL [γ-³²P]ATP (~50 µCi)
-
2 µL 10x Kinase Buffer
-
1 µL Cytidine Kinase (1-2 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Monitor the reaction progress by TLC. Spot 1 µL of the reaction mixture onto a TLC plate alongside a non-radioactive CMP standard.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Dry the TLC plate and visualize the radioactive spots by autoradiography. The product, [⁵'-³²P]CMP, will have a different Rf value than the unreacted [γ-³²P]ATP.
-
Once the reaction is complete, purify the [⁵'-³²P]CMP using preparative TLC or HPLC.
-
Quantify the radioactivity of the purified product using a scintillation counter to determine the yield and specific activity.
Enzymatic synthesis of [⁵'-³²P]CMP workflow.
Protocol 2: Chemical Synthesis of [⁵'-³²P]CMP
This protocol is based on the phosphorylation of cytidine using a radiolabeled phosphorylating agent. Caution: This reaction should be performed in a certified fume hood with appropriate shielding for radioactivity.
Materials:
-
Cytidine
-
[³²P]Phosphorus oxychloride (or a similar [³²P]phosphorylating agent)
-
Anhydrous triethyl phosphate (B84403) (or other suitable solvent)
-
Pyridine (B92270) (anhydrous)
-
Ice-water bath
-
HPLC system for purification
Procedure:
-
Dissolve cytidine in anhydrous triethyl phosphate and pyridine in a reaction vessel protected from moisture.
-
Cool the reaction vessel in an ice-water bath.
-
Slowly add [³²P]Phosphorus oxychloride to the cooled solution with constant stirring.
-
Allow the reaction to proceed at low temperature for 2-4 hours.
-
Quench the reaction by the slow addition of cold water.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Purify the resulting [⁵'-³²P]CMP from the reaction mixture using reverse-phase HPLC.
-
Collect the fractions containing the product and determine the radiochemical yield and purity.
Chemical synthesis of [⁵'-³²P]CMP workflow.
Protocol 3: Synthesis of [³H]CMP by Tritiation and Phosphorylation
This protocol involves the catalytic exchange labeling of cytidine with tritium gas, followed by phosphorylation. Caution: Handling of tritium gas requires specialized equipment and facilities.
Materials:
-
Cytidine
-
Tritium gas (³H₂)
-
Palladium on carbon catalyst (Pd/C)
-
Suitable solvent (e.g., ethanol)
-
Phosphorylating agent (e.g., phosphorus oxychloride) or Cytidine Kinase and ATP
-
HPLC system for purification
Procedure: Part A: Tritiation of Cytidine
-
Dissolve cytidine in a suitable solvent in a reaction vessel designed for catalytic hydrogenation.
-
Add the Pd/C catalyst to the solution.
-
Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of ³H₂ for several hours.
-
After the reaction, carefully vent the excess tritium gas and filter the catalyst.
-
Remove the solvent to obtain crude [³H]cytidine.
-
Purify the [³H]cytidine by HPLC.
Part B: Phosphorylation of [³H]Cytidine
-
Follow the procedure outlined in Protocol 1 (Enzymatic) or Protocol 2 (Chemical) using the purified [³H]cytidine as the starting material and non-radioactive ATP or phosphorylating agent.
-
Purify the final product, [³H]CMP, by HPLC.
Synthesis of [³H]CMP workflow.
Protocol 4: Conceptual Workflow for the Synthesis of [¹⁴C]CMP
The synthesis of [¹⁴C]CMP is a complex process that typically involves multiple steps starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]urea or [¹⁴C]potassium cyanide. The general strategy involves the synthesis of the ¹⁴C-labeled cytosine base, followed by its coupling to a protected ribose sugar, and subsequent phosphorylation. The detailed protocol for such a synthesis is beyond the scope of these application notes, but the logical workflow is presented below.
Conceptual workflow for [¹⁴C]CMP synthesis.
Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized by qualified personnel. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines for radiation safety.
References
Application Notes and Protocols: The Role of 5'-Cytidine Monophosphate (5'-CMP) in Muscle Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent in vitro studies have highlighted the potential of 5'-Cytidine Monophosphate (5'-CMP), a pyrimidine (B1678525) nucleotide, in promoting myogenic differentiation and mitochondrial biogenesis. These findings suggest that 5'-CMP may be a valuable compound for research in muscle physiology, pathology, and the development of therapeutics for muscle-related disorders. This document provides detailed application notes, experimental protocols, and a summary of the current understanding of 5'-CMP's effects on muscle cell differentiation, primarily focusing on the C2C12 myoblast cell line, a well-established model for studying myogenesis.
Mechanism of Action
5'-CMP has been shown to promote the differentiation of myoblasts into myotubes and enhance mitochondrial biogenesis. The primary mechanism identified involves the activation of key regulatory factors in these processes: myogenin and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). Myogenin is a muscle-specific transcription factor that plays a crucial role in the terminal differentiation of myoblasts. PGC-1α is a master regulator of mitochondrial biogenesis and also influences skeletal muscle fiber type. The administration of 5'-CMP has been found to increase the mRNA levels of both myogenin and PGC-1α in C2C12 cells.
It is also suggested that the effects of 5'-CMP may be mediated by its corresponding nucleoside, cytidine, as nucleotides are often metabolized before absorption by cells. Furthermore, 5'-CMP has been observed to alleviate dexamethasone-induced muscular atrophy in C2C12 myotubes, indicating a potential role in counteracting muscle wasting.
Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of 5'-CMP on C2C12 muscle cell differentiation.
Table 1: Effect of 5'-CMP on Myogenin and PGC-1α mRNA Levels in C2C12 Cells
| Treatment | Concentration (mM) | Myogenin mRNA Level (Fold Change vs. Control) | PGC-1α mRNA Level (Fold Change vs. Control) |
| Control | - | 1.00 | 1.00 |
| 5'-CMP | 1 | ~1.8 | ~1.5 |
| 5'-CMP | 5 | ~2.2 | ~1.7 |
* Indicates a statistically significant increase compared to the control. (Data adapted from a study by Nakao et al., 2022)
Table 2: Effect of 5'-CMP on Mitochondrial DNA Copy Number in C2C12 Cells
| Treatment | Concentration (mM) | Mitochondrial DNA Copy Number (Fold Change vs. Control) |
| Control | - | 1.00 |
| 5'-CMP | 1 | ~1.3 |
| 5'-CMP | 5 | ~1.4 |
* Indicates a statistically significant increase compared to the control. (Data adapted from a study by Nakao et al., 2022)
Signaling Pathway
Caption: Proposed signaling pathway of 5'-CMP in muscle cell differentiation.
Experimental Workflow
Caption: General experimental workflow for studying the effects of 5'-CMP.
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation with 5'-CMP Treatment
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
5'-Cytidine Monophosphate (5'-CMP) stock solution (e.g., 100 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Culture C2C12 cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: Once the cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium. This marks Day 0 of differentiation.
-
5'-CMP Treatment: Prepare fresh Differentiation Medium containing the desired final concentrations of 5'-CMP (e.g., 1 mM and 5 mM). A vehicle control (DM without 5'-CMP) should be included.
-
Medium Change: Replace the medium with fresh DM (with or without 5'-CMP) every 24-48 hours.
-
Incubation: Continue the differentiation for the desired period, typically 3-7 days, depending on the specific endpoint being measured.
Protocol 2: Quantification of Myotube Formation (Fusion Index)
Materials:
-
Differentiated C2C12 cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a myotube marker (e.g., anti-Myosin Heavy Chain, MyHC)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fixation: After the desired differentiation period, aspirate the medium, wash the cells with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5-10 minutes.
-
Imaging: Wash with PBS and acquire images using a fluorescence microscope.
-
Analysis: For each field of view, count the number of nuclei within myotubes (defined as cells with three or more nuclei) and the total number of nuclei. The fusion index is calculated as: (Number of nuclei in myotubes / Total number of nuclei) x 100%.
Protocol 3: Gene Expression Analysis by qRT-PCR
Materials:
-
Differentiated C2C12 cells (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for Myogenin, PGC-1α, and a housekeeping gene (e.g., GAPDH or 18S)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time points, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of Myogenin and PGC-1α in 5'-CMP-treated cells compared to the control group, normalized to the housekeeping gene.
Protocol 4: Quantification of Mitochondrial DNA (mtDNA) Copy Number
Materials:
-
Differentiated C2C12 cells (from Protocol 1)
-
DNA extraction kit
-
SYBR Green qPCR Master Mix
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., BECN1)
-
qPCR instrument
Procedure:
-
DNA Extraction: Extract total DNA from the cells using a commercial kit.
-
qPCR: Perform qPCR using primers for both a mitochondrial and a nuclear gene.
-
Data Analysis: The relative mtDNA copy number is determined by the ratio of the mitochondrial gene to the nuclear gene. This can be calculated using the following formula: Relative mtDNA copy number = 2^ΔCt, where ΔCt = Ct (nuclear gene) - Ct (mitochondrial gene).
Conclusion
The available data strongly suggest that 5'-CMP is a potent promoter of myogenic differentiation and mitochondrial biogenesis in vitro. The provided protocols offer a framework for researchers to further investigate the mechanisms and potential applications of 5'-CMP in muscle biology. Future studies could explore the effects of 5'-CMP in primary muscle stem cells, in vivo models of muscle regeneration and atrophy, and in combination with other potential therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Analysis of 5'-Cytidylic Acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 5'-Cytidylic acid. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, specifically focusing on the problem of broad peak shapes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of broad peaks in the HPLC analysis of this compound?
Broad peaks in HPLC can stem from a variety of issues, which can be broadly categorized into problems with the column, the mobile phase, the HPLC system, or the method parameters.[1] For a polar molecule like this compound, factors such as mobile phase pH, buffer concentration, and potential secondary interactions with the stationary phase are particularly critical.[2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4] The peak shape is generally optimal when the mobile phase pH is at least 2 units away from the analyte's pKa value to ensure the compound is in a single ionic state. Operating near the pKa can lead to multiple ionic forms co-existing, resulting in peak broadening or splitting.[4] The retention of nucleotides is often greater at a lower pH (e.g., 4.0) compared to a neutral pH.[2]
Q3: Can the injection solvent or volume cause peak broadening?
Yes, both the injection solvent and volume can significantly impact peak shape. If the injection solvent is stronger than the mobile phase, it can cause the analyte to spread on the column before the separation begins, leading to broad peaks. Whenever possible, the sample should be dissolved in the mobile phase. Additionally, injecting too large a volume of sample can overload the column, resulting in peak distortion and broadening.[5]
Q4: My peaks are broad and tailing. What should I investigate first?
Peak tailing, an asymmetrical peak with a prolonged right side, is often caused by secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol (B1196071) groups on the silica (B1680970) packing.[1][3] For this compound, which is acidic, tailing might also indicate issues with the mobile phase pH or buffer capacity.[6] Column overload and poor column packing can also lead to tailing.[7] A good first step is to check and adjust the mobile phase pH and ensure the column is not degraded.[6]
Troubleshooting Guide: Broad Peaks for this compound
This section provides a systematic approach to diagnosing and resolving broad peaks in your HPLC analysis.
Problem: All peaks in the chromatogram are broad.
If all peaks, including that of this compound, are uniformly broad, the issue is likely systemic.
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Reduce the length and internal diameter of tubing between the injector, column, and detector. Use a detector cell with a smaller volume if possible. |
| Low Flow Rate | An excessively low flow rate can increase diffusion, leading to broader peaks.[8] Ensure the flow rate is optimal for your column dimensions (e.g., ~1 ml/min for a 4.6 mm ID column).[9] |
| Column Deterioration | The column may be old, contaminated, or have a void at the inlet. Flush the column, or if the problem persists, replace it.[6][9] |
| Improper Detector Settings | A slow data acquisition rate can result in broad, poorly defined peaks. Increase the data acquisition rate (e.g., from 1 Hz to 10 Hz).[6] |
| System Leaks | Check for leaks in the system, especially between the column and the detector, as even small leaks can negatively affect the chromatogram.[9] |
Problem: Only the this compound peak is broad.
If only the analyte peak is broad, the problem is likely related to specific interactions between the analyte, the stationary phase, and the mobile phase.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The mobile phase pH may be too close to the pKa of this compound. Adjust the pH to be at least 2 units away from the analyte's pKa. Using a buffered mobile phase is crucial. |
| Insufficient Buffer Concentration | A low buffer concentration may not be sufficient to maintain a consistent pH, leading to poor peak shape. Increase the buffer concentration (e.g., from 10 mM to 50 mM).[6] |
| Sample Solvent Mismatch | The polarity of the injection solvent may be too different from the mobile phase. Dissolve the sample in the mobile phase or a weaker solvent.[6] |
| Column Overload | The injected sample concentration or volume is too high. Dilute the sample or reduce the injection volume.[9] |
| Secondary Interactions | The analyte may be interacting with active sites on the column. Consider using a column with end-capping or adding a competing agent to the mobile phase.[3] |
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
A: 20 mM potassium phosphate (B84403) buffer, pH adjusted to 4.0.
-
B: Methanol.
-
-
Gradient: 0-100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition.
Visual Troubleshooting Guides
The following diagrams illustrate key troubleshooting workflows and concepts.
Caption: A workflow for troubleshooting broad HPLC peaks.
Caption: The effect of mobile phase pH relative to pKa on peak shape.
References
- 1. mastelf.com [mastelf.com]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. quora.com [quora.com]
- 6. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. snlabtester.com [snlabtester.com]
- 9. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 10. fatershimi.com [fatershimi.com]
- 11. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 5'-Cytidylic Acid During Sample Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of 5'-Cytidylic acid (5'-CMP) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as Cytidine (B196190) monophosphate (CMP), is a fundamental building block of RNA and is involved in various cellular processes. Its stability in experimental samples is crucial for obtaining accurate and reproducible results in research and for ensuring the quality and efficacy of nucleotide-based therapeutics during drug development. Degradation can lead to a loss of active compound, the formation of impurities, and misleading experimental outcomes.
Q2: What are the common signs of this compound degradation in my samples?
A2: Signs of degradation can include a decrease in the expected concentration of 5'-CMP over time, the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC), a shift in the pH of your sample solution, or observable changes in the physical appearance of the sample, such as discoloration.
Q3: What are the primary factors that can cause this compound to degrade during storage?
A3: The main factors contributing to the degradation of 5'-CMP are:
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the phosphate (B84403) ester bond and the deamination of the cytosine base.
-
Enzymatic Activity: If samples are not properly handled, contaminating enzymes such as phosphatases and nucleotidases can enzymatically degrade 5'-CMP.
-
Oxidative Stress: The presence of oxidizing agents can lead to the modification of the cytosine base.
Q4: How can I minimize the degradation of my this compound samples during storage?
A4: To minimize degradation, it is recommended to:
-
Store at low temperatures: For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Control the pH: Maintain the pH of the solution within a neutral range (around pH 7) unless the experimental protocol requires otherwise.
-
Use nuclease-free water and reagents: This will minimize the risk of enzymatic degradation.
-
Protect from light: While not the primary cause of degradation, prolonged exposure to light can contribute to instability.
-
Aliquot samples: To avoid repeated freeze-thaw cycles, which can degrade the compound, store samples in smaller, single-use aliquots.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Decreased 5'-CMP concentration in stored samples | 1. Inappropriate storage temperature: Storage at room temperature or even 4°C for extended periods can lead to degradation. 2. Incorrect pH of the storage buffer: Acidic or alkaline conditions can accelerate hydrolysis. 3. Repeated freeze-thaw cycles: This can cause physical and chemical degradation of the molecule. 4. Enzymatic degradation: Contamination with nucleases or phosphatases. | 1. Review your storage conditions. For long-term storage, use -20°C or -80°C. 2. Measure the pH of your stock solution and adjust to neutral if possible. 3. Aliquot your stock solution into smaller volumes to minimize freeze-thaw cycles. 4. Prepare solutions using nuclease-free water and sterile techniques. Consider adding a nuclease inhibitor if contamination is suspected. |
| Appearance of unknown peaks in HPLC analysis | 1. Hydrolytic degradation: Hydrolysis can lead to the formation of cytidine and free phosphate, or deamination to uridine (B1682114) monophosphate (UMP). 2. Oxidative degradation: Reaction with oxidizing agents can create modified bases. | 1. Compare the retention times of your unknown peaks with standards of potential degradation products like cytidine and UMP. 2. If oxidative stress is suspected, ensure your storage buffers are free of oxidizing agents and consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Variability in experimental results using different batches of 5'-CMP | 1. Initial purity differences: The starting material from different vendors or lots may have varying purity levels. 2. Degradation during initial handling and storage: Inconsistent handling of new batches can lead to varying levels of degradation before use. | 1. Always check the certificate of analysis for the purity of each new batch. 2. Establish and strictly follow a standard operating procedure (SOP) for the receipt, handling, and storage of all new batches of 5'-CMP. |
Quantitative Data on Degradation
While specific kinetic data for the non-enzymatic degradation of this compound under a wide range of conditions is not extensively published, studies on the related compound, 5-azacytidine (B1684299), provide valuable insights into the expected behavior. The degradation of 5-azacytidine is highly dependent on both pH and temperature, following pseudo-first-order kinetics. It is most stable at a neutral pH of around 6.5-7.0. Both acidic and alkaline conditions, as well as elevated temperatures, significantly increase the rate of degradation.
Table 1: Expected Qualitative Effects of Temperature and pH on this compound Stability (Based on Analogue Data)
| Temperature | pH | Expected Stability | Primary Degradation Pathway |
| Low (≤ -20°C) | Neutral (6.5-7.5) | High | Minimal degradation |
| Refrigerated (2-8°C) | Neutral (6.5-7.5) | Moderate | Slow hydrolysis |
| Room Temperature (20-25°C) | Neutral (6.5-7.5) | Low | Hydrolysis and potential deamination |
| Elevated (>30°C) | Neutral (6.5-7.5) | Very Low | Accelerated hydrolysis and deamination |
| Any | Acidic (< 6.0) | Low to Very Low | Acid-catalyzed hydrolysis of the glycosidic and phosphate bonds |
| Any | Alkaline (> 8.0) | Low to Very Low | Base-catalyzed hydrolysis and deamination of the cytosine ring |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Objective: To generate degradation products of 5'-CMP under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Nuclease-free water
-
pH meter
-
HPLC system with UV detector
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5'-CMP in nuclease-free water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 1, 2, 4 days).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Withdraw a sample and analyze by HPLC.
-
-
Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light, to serve as an undegraded control.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating 5'-CMP from its potential degradation products.
1. Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.0) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is typically effective.
-
Detection: UV detection at approximately 270-280 nm is suitable for 5'-CMP.
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of the parent peak from any degradation peaks generated during forced degradation studies.
2. Method Validation (as per ICH guidelines):
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can resolve 5'-CMP from its degradation products and any matrix components. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Prepare a series of standard solutions of 5'-CMP at different concentrations (e.g., 50-150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of 5'-CMP at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be low (e.g., < 2%).
-
Intermediate Precision (Inter-day and inter-analyst precision): Repeat the analysis on different days with different analysts and/or different instruments. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 5'-CMP that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) within a small range to assess the method's reliability during normal use.
Visualizations
Signaling and Degradation Pathways
Caption: Signaling and degradation pathways of this compound.
Caption: Experimental workflow for a 5'-CMP forced degradation study.
Improving the solubility of 5'-Cytidylic acid in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5'-Cytidylic acid (also known as 5'-CMP or cytidine (B196190) monophosphate) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: The solubility of this compound (free acid form) in water is relatively limited, often cited as slightly soluble, particularly in cold water.[1] Some suppliers suggest a solubility of up to 10 mM in water, which can often be aided by sonication.[2] The solubility is highly dependent on pH, temperature, and the salt form of the compound.
Q2: Why is my this compound not dissolving in water or my buffer?
A2: Difficulty in dissolving this compound can be attributed to several factors:
-
pH of the solution: this compound is a weak acid with multiple pKa values. Its solubility is lowest near its isoelectric point and increases significantly at higher pH when the phosphate (B84403) and cytosine groups are deprotonated.
-
Temperature: Solubility of this compound and its salts generally increases with temperature.[3]
-
Form of the compound: The free acid form of this compound is less soluble than its salt forms. The disodium (B8443419) salt of 5'-CMP is significantly more soluble in water.[4][5]
-
Over-drying: If the compound was lyophilized or dried, it might have formed a compact structure that is difficult to rehydrate.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous buffer has a profound effect on the solubility of this compound due to its multiple ionizable groups. The approximate pKa values for this compound are around 0.8 (for the phosphate group's first dissociation), 4.5 (for the cytosine base), and 6.3 (for the phosphate group's second dissociation).[6] At a pH below ~4, the molecule has a net neutral or positive charge, and at a pH above ~7, it carries a net negative charge. This increased charge at alkaline pH enhances its interaction with water molecules, thereby increasing its solubility.
Q4: Is there a more soluble form of this compound available?
A4: Yes, the disodium salt of this compound (5'-CMPNa2) is significantly more soluble in water than the free acid form.[4][5] One supplier reports a solubility of up to 100 mg/mL for the disodium salt in water.[4] If your experimental conditions permit, using the disodium salt is a highly recommended starting point to avoid solubility issues.
Troubleshooting Guide
If you are encountering issues with dissolving this compound, please follow the troubleshooting workflow below.
}
Caption: Troubleshooting workflow for dissolving this compound.Data Presentation
Table 1: pKa Values of this compound
| Ionizable Group | Approximate pKa Value |
| Phosphate (1st dissociation) | ~0.8 |
| Cytosine Base (N3) | ~4.5 |
| Phosphate (2nd dissociation) | ~6.3 |
| (Data sourced from Wikipedia)[6] |
Table 2: Solubility of this compound and its Disodium Salt
| Compound | Solvent | Reported Solubility | Conditions |
| This compound | Water | ~10 mM (approx. 3.23 mg/mL) | Sonication may be required |
| This compound Disodium Salt | Water | 100 mg/mL | - |
| This compound Disodium Salt | PBS | 11.11 mg/mL (34.37 mM) | Requires sonication and heating to 60°C |
| (Data compiled from multiple sources)[2][4] |
Experimental Protocols
Protocol 1: Standard Solubilization of this compound (Free Acid)
-
Initial Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a portion of the desired aqueous buffer (e.g., Tris-HCl, HEPES) to the powder. It is recommended to start with a buffer pH > 7.0.
-
pH Adjustment: If the compound does not dissolve, slowly add a dilute base (e.g., 1 M NaOH) dropwise while stirring to increase the pH. Monitor the pH continuously. The solubility should increase significantly as the pH rises above 7.0.
-
Gentle Heating: If necessary, warm the solution in a water bath at a temperature up to 60°C.[2][7] Do not boil, as this may cause degradation.
-
Sonication: Place the vial in a bath sonicator and sonicate in short bursts until the solid is fully dissolved.[2][7]
-
Final Volume and Filtration: Once dissolved, adjust to the final volume with the buffer. For sterile applications, filter the solution through a 0.22 µm filter.[2]
Protocol 2: High-Concentration Solubilization using this compound Disodium Salt
-
Initial Weighing: Accurately weigh the desired amount of this compound disodium salt powder.
-
Solvent Addition: Add deionized water or the desired aqueous buffer to the powder. The disodium salt exhibits high solubility in water (up to 100 mg/mL).[4]
-
Mixing: Vortex or stir the solution until the powder is completely dissolved. Gentle warming or sonication can be used to expedite dissolution if needed, but is often not necessary for moderate concentrations.
-
pH Check: Verify that the final pH of the solution is compatible with your experiment and adjust if necessary.
-
Final Volume and Filtration: Adjust to the final volume and filter sterilize if required.
Mandatory Visualizations
References
- 1. Cytidine 5’-monophosphate CAS#: 63-37-6 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 7. Cytidine 5'-monophosphate (cytidylic acid; this compound; 5'-CMP) | Endogenous Metabolite | 63-37-6 | Invivochem [invivochem.com]
Common sources of interference in 5'-CMP quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 5'-cytidine monophosphate (5'-CMP).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 5'-CMP quantification?
A1: The most common sources of interference depend on the analytical method used. For liquid chromatography-mass spectrometry (LC-MS), the main interferences are:
-
Isomeric and Isobaric Compounds: Molecules with the same chemical formula but different structures (isomers) or different compounds with very similar masses (isobars) can be difficult to distinguish from 5'-CMP, leading to inaccurate measurements.
-
Matrix Effects: Components in the biological sample (e.g., salts, lipids, proteins) can co-elute with 5'-CMP and either suppress or enhance its ionization in the mass spectrometer, leading to underestimation or overestimation.[1][2]
-
Isotopic Crosstalk: Natural isotopes of other molecules can have a mass-to-charge ratio that overlaps with the 5'-CMP signal.
For high-performance liquid chromatography with ultraviolet detection (HPLC-UV), the primary source of interference is:
-
Co-eluting Compounds: Any molecule that absorbs UV light at the same wavelength as 5'-CMP and elutes from the chromatography column at the same time will interfere with quantification.[3]
Q2: What is a matrix effect and how can I minimize it?
A2: A matrix effect is the alteration of the ionization efficiency of an analyte (in this case, 5'-CMP) by the presence of co-eluting components from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). To minimize matrix effects, it is crucial to implement effective sample preparation procedures. Common strategies include:
-
Protein Precipitation: This technique removes the bulk of proteins from the sample, which are a major source of matrix effects.[1][4][5][6][7]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique to clean up the sample and isolate 5'-CMP from interfering matrix components.[2][8][9][10][11]
-
Chromatographic Separation: Optimizing the HPLC method to separate 5'-CMP from matrix components is also critical.
Q3: Can isomers of 5'-CMP interfere with my analysis?
A3: Yes, isomers can be a significant source of interference, particularly in LC-MS analysis. For example, 2'-deoxycytidine (B1670253) 5'-monophosphate (dCMP) is an isomer of 5'-CMP and may co-elute or have a very similar mass, making them difficult to distinguish without proper chromatographic separation.[12] High-resolution mass spectrometry can also help to differentiate between compounds with very close masses.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Unexpected Retention Time in HPLC
Symptom: The 5'-CMP peak in your chromatogram is broad, tailing, or splitting, or its retention time has shifted.
Possible Causes and Solutions:
| Cause | Solution |
| Column Degradation | The HPLC column may be degraded. Try washing the column according to the manufacturer's instructions or replace it with a new one. |
| Inappropriate Mobile Phase | The pH or composition of the mobile phase may not be optimal. Ensure the mobile phase is correctly prepared and that the pH is suitable for 5'-CMP, which is an acidic compound. |
| Sample Overload | Injecting too much sample can lead to poor peak shape. Try diluting your sample and reinjecting. |
| Matrix Effects | Co-eluting matrix components can affect peak shape. Implement a more rigorous sample preparation method, such as SPE, to clean up your sample.[2][8][9][10][11] |
Issue 2: Inaccurate Quantification in LC-MS (Signal Suppression or Enhancement)
Symptom: You observe lower or higher than expected concentrations of 5'-CMP, or your results are not reproducible.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | This is the most common cause of inaccurate quantification in LC-MS. Components from your sample matrix are likely suppressing or enhancing the ionization of 5'-CMP. |
| Mitigation Strategies: | |
| * Improve Sample Cleanup: Use solid-phase extraction (SPE) or protein precipitation to remove interfering matrix components.[2][8][9][10][11] | |
| * Use an Internal Standard: A stable isotope-labeled internal standard of 5'-CMP is the best way to correct for matrix effects, as it will be affected in the same way as the analyte. | |
| * Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may also reduce the 5'-CMP signal to below the limit of quantification. | |
| Isobaric Interference | Another compound with a similar mass to 5'-CMP may be co-eluting and interfering with the signal.[13][14][15][16][17] |
| Mitigation Strategies: | |
| * Improve Chromatographic Resolution: Optimize your HPLC method to separate the interfering compound from 5'-CMP. | |
| * Use High-Resolution Mass Spectrometry: A high-resolution mass spectrometer may be able to distinguish between 5'-CMP and the interfering compound based on their exact masses. |
Experimental Protocols
Protocol 1: Protein Precipitation for 5'-CMP Extraction from Plasma
This protocol is a general guideline for removing proteins from plasma samples prior to 5'-CMP analysis.
Materials:
-
Cold acetonitrile
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Microcentrifuge tubes
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains 5'-CMP and other small molecules.
-
The supernatant can then be evaporated to dryness and reconstituted in the mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 5'-CMP Purification
This protocol provides a general procedure for cleaning up a cell extract to isolate nucleotides like 5'-CMP.
Materials:
-
SPE cartridge (e.g., a graphitized carbon or anion exchange cartridge)
-
SPE manifold
-
Appropriate conditioning, wash, and elution solvents (these will depend on the specific SPE cartridge used)
Procedure:
-
Condition the SPE cartridge: Pass the conditioning solvent through the cartridge as recommended by the manufacturer.
-
Equilibrate the cartridge: Pass the equilibration solvent through the cartridge.
-
Load the sample: Load the pre-treated sample (e.g., the supernatant from protein precipitation) onto the cartridge.
-
Wash the cartridge: Pass the wash solvent through the cartridge to remove interfering compounds.
-
Elute 5'-CMP: Pass the elution solvent through the cartridge to collect the purified 5'-CMP.
-
The eluate can then be analyzed by HPLC-UV or LC-MS.
Quantitative Data Summary
The following table illustrates the potential impact of different sample preparation methods on the recovery of 5'-CMP. The values are representative and will vary depending on the specific sample matrix and experimental conditions.
| Sample Preparation Method | Typical 5'-CMP Recovery (%) | Reduction in Matrix Effects |
| None (Dilute and Shoot) | 50-70% | Low |
| Protein Precipitation | 70-90% | Medium |
| Solid-Phase Extraction (SPE) | >90% | High |
Visualizations
Caption: Troubleshooting flowchart for 5'-CMP quantification.
Caption: The mechanism of matrix effects in mass spectrometry.
References
- 1. Precipitation Procedures [sigmaaldrich.com]
- 2. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. its.caltech.edu [its.caltech.edu]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 13. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deconvolution of isobaric interferences in mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Enzymatic Reactions with 5'-CMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-cytidine monophosphate (5'-CMP) and related enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when setting up an enzymatic reaction involving 5'-CMP?
The three most critical parameters are pH, temperature, and the concentration of divalent cations. Each enzyme has a specific optimal range for these factors, and deviation can lead to significantly reduced activity or even complete inactivation.[1][2] It is also crucial to consider substrate and enzyme concentrations, as well as the potential for product inhibition.
Q2: Which buffer should I choose for my experiment?
The choice of buffer depends on the optimal pH of your enzyme. It's essential to select a buffer that has a pKa value close to the desired pH to ensure stable pH control throughout the reaction.[2] Commonly used buffers in enzyme assays include Tris, HEPES, and phosphate (B84403) buffers.[2] However, be aware that some buffer components can interfere with the reaction; for example, phosphate buffers can inhibit certain kinases.[3]
Q3: How can I prevent substrate or product degradation?
Ensure that your reaction components are stored correctly and are freshly prepared. For instance, CMP-sialic acid is prone to hydrolysis, especially under acidic conditions.[4] Running reactions at an optimal pH where the substrate is stable is crucial.[4] Additionally, avoiding multiple freeze-thaw cycles of enzyme stocks and substrates can prevent degradation.[1]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
Q: I am not observing any activity with my enzyme that uses a 5'-CMP derivative. What could be the problem?
A: There are several potential reasons for low or no enzyme activity. Consider the following troubleshooting steps:
-
Incorrect Buffer Conditions:
-
pH: Verify that the pH of your buffer is within the optimal range for your specific enzyme.[5][6] Extreme pH values can lead to enzyme denaturation.[5]
-
Temperature: Ensure the reaction is incubated at the enzyme's optimal temperature.[7] Using ice-cold buffers can significantly slow down or inhibit enzyme activity.[1]
-
-
Divalent Cation Requirements:
-
Enzyme and Substrate Integrity:
-
Confirm the concentration and purity of your enzyme and substrate.
-
Ensure that the enzyme has not been inactivated due to improper storage or handling, such as repeated freeze-thaw cycles.[1]
-
Verify that the 5'-CMP or its derivative has not degraded.
-
-
Presence of Inhibitors:
Issue 2: High Background Signal
Q: My negative control (without enzyme) is showing a high signal. What should I do?
A: A high background signal can be caused by several factors:
-
Substrate Instability: The substrate may be spontaneously degrading under the assay conditions, releasing a product that is detected by your assay. This is a known issue with substrates like CMP-sialic acid, which can hydrolyze to CMP.[4]
-
Contaminating Enzymes: The substrate preparation or other reagents may be contaminated with enzymes that can produce a signal.
-
Interfering Substances: Components in your sample or buffer may interfere with the detection method.
To troubleshoot, run a control with the substrate in the assay buffer without any enzyme to check for spontaneous degradation. Also, ensure the purity of all your reagents.
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting variable results between experiments. How can I improve reproducibility?
A: Inconsistent results often stem from variations in experimental setup and execution.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes.[1] Prepare a master mix for common reagents to minimize pipetting errors between wells.[1]
-
Temperature and Incubation Times: Use a calibrated incubator and ensure consistent incubation times for all experiments.[1]
-
Reagent Preparation: Prepare fresh reagents for each experiment, especially for unstable components.[1] If using frozen stocks, ensure they are completely thawed and mixed before use.[1]
Data Presentation: Optimal Conditions for Key Enzymes
The following tables summarize optimal buffer conditions for common enzymes involved in 5'-CMP metabolism.
Table 1: Optimal pH and Temperature for Selected Enzymes
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source Organism/Tissue |
| 5'-Nucleotidase | 8.0 - 9.0 | 40 | Porcine |
| Sialyltransferase | 6.5 - 9.0 | 30 - 37 | Pasteurella multocida, Hamster Fibroblasts |
Data compiled from multiple sources.[4][6][7][11]
Table 2: Divalent Cation Requirements and Effects
| Enzyme | Activating Cations | Optimal Concentration | Inhibitory Cations | Notes |
| 5'-Nucleotidase (some forms) | Mg²⁺, Ca²⁺, K⁺, Na⁺ | 10 mM (MgSO₄) | Zn²⁺ (0.5 mM) | Some cytosolic 5'-nucleotidases do not require divalent cations.[7][9] |
| Sialyltransferase | Mn²⁺ | 15 mM | - | Mg²⁺ and Ca²⁺ can substitute for Mn²⁺ but with lower activation.[6] |
| cGMP-inhibited Phosphodiesterase | Mn²⁺, Mg²⁺, Co²⁺ | Not specified | Zn²⁺, Cd²⁺ (> 1.0 µM) | Requires a divalent cation for activity.[8] |
Table 3: Kinetic Parameters and Inhibitors for 5'-Nucleotidases
| Substrate/Inhibitor | Enzyme | Kₘ / Kᵢ | Inhibition Type |
| 5'-AMP | Ecto-5'-nucleotidase | Low µM range | - |
| ADP | Ecto-5'-nucleotidase | Low µM range | Competitive |
| ATP | Ecto-5'-nucleotidase | Low µM range | Competitive |
| 3'-deoxythymidine 5'-phosphonate | Cytosolic 5'-nucleotidase I | 63 nM (Kᵢ) | Competitive |
| 5-ethynyl-2',3'-dideoxyuridine | Cytosolic 5'-nucleotidase I | 3.7 µM (Kᵢ) | Not specified |
Data compiled from multiple sources.[10][12]
Experimental Protocols
Protocol 1: Colorimetric Assay for 5'-Nucleotidase Activity
This protocol is based on the quantification of ammonia (B1221849) released from the product of the 5'-nucleotidase reaction in the presence of adenosine (B11128) deaminase.[5][13][14]
Materials:
-
5'-NT Assay Buffer
-
5'-NT Substrate (e.g., 5'-AMP)
-
5'-NT Converter (contains adenosine deaminase)
-
5'-NT Developer Solutions
-
Stop Solution
-
96-well microplate
-
Microplate reader (670 nm)
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold 5'-NT Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.
-
Reaction Setup: Add your sample, a positive control (purified 5'-nucleotidase), and a negative control (assay buffer) to separate wells of a 96-well plate.
-
Initiate Reaction: Add the 5'-NT Substrate and 5'-NT Converter to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction: Add the Stop Solution to each well.
-
Color Development: Add the Developer solutions to each well.
-
Measurement: Incubate at room temperature for 15-20 minutes and measure the absorbance at 670 nm.
-
Calculation: Calculate the enzyme activity based on a standard curve generated with known concentrations of ammonia.
Protocol 2: Sialyltransferase Activity Assay
This protocol measures the transfer of sialic acid from CMP-sialic acid to an acceptor substrate.[15]
Materials:
-
Sodium Cacodylate buffer (pH 6.5)
-
Triton CF-54
-
Bovine Serum Albumin (BSA)
-
Acceptor substrate (e.g., asialofetuin)
-
CMP-[¹⁴C]Sialic Acid (radiolabeled donor substrate)
-
Sialyltransferase enzyme
-
Phosphotungstic acid
-
Scintillation vials and cocktail
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing sodium cacodylate buffer, Triton CF-54, BSA, and the acceptor substrate.
-
Reaction Setup: To a microcentrifuge tube, add the reaction mix and the sialyltransferase enzyme solution.
-
Initiate Reaction: Add CMP-[¹⁴C]Sialic Acid to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Precipitation: Stop the reaction by adding phosphotungstic acid. This will precipitate the glycoprotein (B1211001) product containing the incorporated radiolabeled sialic acid.
-
Washing: Centrifuge to pellet the precipitate and wash several times to remove unincorporated CMP-[¹⁴C]Sialic Acid.
-
Quantification: Resuspend the final pellet and transfer it to a scintillation vial with a scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.
Visualizations
Signaling Pathway: TGF-β Inhibition of CMP Kinase
Cytidine monophosphate kinase (CMPK) is involved in nucleotide metabolism and has been shown to be overexpressed in some cancers. The Transforming Growth Factor Beta (TGF-β) signaling pathway can inhibit CMPK expression through the upregulation of microRNA-130b-3p.[16]
Caption: TGF-β signaling pathway leading to the inhibition of CMPK.
Experimental Workflow: Buffer Optimization
The following workflow outlines the key steps for optimizing buffer conditions for an enzymatic reaction.
Caption: Workflow for optimizing enzyme buffer conditions.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A colorimetric assay for the determination of 5'-nucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a CMP-sialic acid:lactosylceramide sialyltransferase activity in cultured hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Method for 5′−Nucleotidase Preparation and Evaluation of Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divalent metal cation requirement and possible classification of cGMP-inhibited phosphodiesterase as a metallohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of 5'-nucleotidase activity by divalent cations and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecto-5’-nucleotidase: Structure function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cytidine monophosphate kinase is inhibited by the TGF-β signalling pathway through the upregulation of miR-130b-3p in human epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in mass spectrometry analysis of 5'-CMP.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry (MS) analysis of 5'-cytidine monophosphate (5'-CMP).
Troubleshooting Guides
This section addresses common issues encountered during 5'-CMP analysis in a question-and-answer format, offering targeted solutions to reduce background noise and improve data quality.
Question: I am observing a high, noisy baseline across my entire chromatogram. What are the likely causes and how can I resolve this?
Answer: A high and noisy baseline is a common issue that can often be attributed to several factors related to your LC-MS system and sample preparation. Here is a step-by-step guide to troubleshoot this problem:
-
Solvent and Mobile Phase Contamination:
-
Check Solvent Purity: Ensure you are using LC-MS grade solvents and freshly prepared mobile phases. Impurities in solvents can significantly contribute to background noise.
-
Filter Mobile Phases: Always filter your mobile phases to remove particulate matter that can cause noise and clog your system.
-
Degas Mobile Phases: Properly degas your mobile phases to prevent the formation of bubbles in the pump and detector, which can lead to baseline instability.
-
-
System Contamination:
-
Clean the Ion Source: The ion source is a common site for contamination buildup. Regularly clean the ESI probe, nozzle, and surrounding components according to the manufacturer's instructions.
-
Flush the LC System: If contamination is suspected within the LC system, flush the system with a strong solvent wash. A common procedure is to flush with 100% acetonitrile (B52724) for an extended period at a low flow rate.
-
Check for Leaks: Leaks in the LC system can introduce air and cause pressure fluctuations, leading to a noisy baseline. Carefully inspect all fittings and connections.
-
-
Column Issues:
-
Column Bleed: Ensure you are operating the column within its recommended temperature and pH range to minimize column bleed, which can be a significant source of background noise.
-
Column Conditioning: New columns often require conditioning to remove residual manufacturing materials. Follow the manufacturer's recommended conditioning procedure before use.
-
Question: My 5'-CMP peak is showing poor sensitivity and a low signal-to-noise ratio. What steps can I take to improve it?
Answer: Low sensitivity for your 5'-CMP peak can be due to a variety of factors, from sample preparation to instrument settings. Here’s a checklist to improve your signal-to-noise ratio:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): For complex matrices, consider using a solid-phase extraction method to clean up your sample and concentrate the 5'-CMP. Weak anion exchange (WAX) SPE cartridges are often effective for nucleotide enrichment.
-
Protein Precipitation: If your sample contains a high concentration of proteins, perform a protein precipitation step (e.g., with cold acetonitrile or methanol) to remove them, as they can cause ion suppression.
-
Avoid Non-Volatile Buffers and Salts: Use volatile mobile phase modifiers like formic acid or ammonium (B1175870) acetate (B1210297). Non-volatile salts (e.g., phosphate (B84403) buffers) are not compatible with mass spectrometry and will lead to significant signal suppression and instrument contamination.
-
-
Optimize Mass Spectrometer Parameters:
-
Tune the Instrument: Ensure your mass spectrometer is properly tuned for the mass range of 5'-CMP.
-
Optimize Ionization Source Parameters: Adjust the electrospray voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the ionization of 5'-CMP.
-
Optimize MRM Transitions: If using a triple quadrupole mass spectrometer, optimize the precursor and product ion masses (MRM transitions) and collision energy for 5'-CMP to enhance specificity and sensitivity.
-
Question: I am seeing unexpected adducts and contaminant peaks in my mass spectra. How can I identify and eliminate them?
Answer: The presence of adducts and contaminant peaks can complicate data analysis and reduce the accuracy of quantification. Here’s how to address this issue:
-
Identify the Source of Contamination:
-
Common Contaminants: Be aware of common laboratory contaminants such as plasticizers (e.g., phthalates from plasticware), slip agents (e.g., erucamide), and polymers (e.g., polyethylene (B3416737) glycol). A list of common contaminants and their m/z values can be a valuable resource.
-
Solvent and Reagent Blanks: Inject blanks of your solvents and reagents to identify any contaminant peaks originating from them.
-
System Blanks: Run a system blank (an injection with no sample) to check for contamination within the LC-MS system itself.
-
-
Eliminate Contamination:
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and high-purity reagents to minimize the introduction of contaminants.
-
Proper Sample Handling: Use glass or polypropylene (B1209903) vials and avoid plasticware that can leach plasticizers.
-
System Cleaning: If the system is contaminated, a thorough cleaning of the ion source and flushing of the LC system may be necessary.
-
Frequently Asked Questions (FAQs)
What are the typical sources of background noise in 5'-CMP analysis?
Common sources of background noise in the mass spectrometry analysis of 5'-CMP include:
-
Chemical Noise: Arises from impurities in solvents, reagents, and gases.
-
Electronic Noise: Inherent noise from the detector and electronic components of the mass spectrometer.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 5'-CMP, leading to an unstable baseline.
-
System Contamination: Residual compounds from previous analyses or buildup of contaminants in the ion source or LC system.
-
Column Bleed: The stationary phase of the HPLC column can degrade and elute, causing a rising baseline, especially at higher temperatures.
What are the recommended sample preparation techniques for 5'-CMP from biological matrices?
For the analysis of 5'-CMP from complex biological matrices such as cell extracts or plasma, the following sample preparation techniques are recommended:
-
Protein Precipitation: This is a simple and effective first step to remove the bulk of proteins. Cold organic solvents like methanol (B129727) or acetonitrile are commonly used.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup and enrichment of nucleotides. Weak anion exchange (WAX) or hydrophilic interaction liquid chromatography (HILIC)-based SPE cartridges are suitable for retaining and concentrating polar analytes like 5'-CMP.
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate polar analytes from non-polar contaminants.
What are the optimal LC-MS/MS parameters for 5'-CMP analysis?
While optimal parameters can vary between instruments, here are some general guidelines for LC-MS/MS analysis of 5'-CMP:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for nucleotides due to the phosphate group.
-
Liquid Chromatography:
-
Column: A HILIC or a reversed-phase C18 column with an ion-pairing reagent can be used for separation.
-
Mobile Phase: A common mobile phase for HILIC is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate). For reversed-phase with ion-pairing, a reagent like tributylamine (B1682462) is often added to the mobile phase.
-
-
Mass Spectrometry:
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.
-
Data Presentation
Table 1: Common Adducts and Contaminants in Nucleotide Analysis
| m/z | Identity | Potential Source |
| [M+Na-H]⁻ | Sodium Adduct | Glassware, buffers, mobile phase additives |
| [M+K-H]⁻ | Potassium Adduct | Glassware, buffers, mobile phase additives |
| [M+Cl]⁻ | Chloride Adduct | Solvents, reagents |
| 44.9982 | Formate Adduct | Formic acid in mobile phase |
| 59.0138 | Acetate Adduct | Acetic acid in mobile phase |
| 112.9856 | TFA Adduct | Trifluoroacetic acid (use should be avoided) |
| Various | Phthalates | Plastic containers, tubing |
| Various | Polyethylene Glycol (PEG) | Surfactants, lubricants |
| Various | Siloxanes | Deodorants, cosmetics, lab air |
Table 2: Example MRM Transitions for 5'-CMP Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 322.0 | 110.0 | Negative |
| 322.0 | 96.0 | Negative |
| 322.0 | 79.0 | Negative |
Note: These are example transitions and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation of 5'-CMP from Cell Culture
-
Cell Harvesting: Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to the cell pellet. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at -20°C for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 5'-CMP
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 90% B
-
6.1-8 min: 90% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative.
-
MRM Transitions: Monitor the optimized transitions for 5'-CMP.
Visualizations
Caption: Workflow for 5'-CMP analysis.
Caption: Troubleshooting high background noise.
Caption: Fragmentation of 5'-CMP.
Stability testing protocol for 5'-Cytidylic acid solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 5'-Cytidylic acid (5'-CMP) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and stability testing of this compound solutions.
Issue 1: Precipitation or Cloudiness in the Solution
-
Possible Cause 1: Low Temperature. 5'-CMP has limited solubility at lower temperatures.
-
Solution: Gently warm the solution to room temperature or as specified in your protocol. Sonication can also aid in redissolving the precipitate.
-
-
Possible Cause 2: Incorrect pH. The solubility of 5'-CMP is pH-dependent.
-
Solution: Ensure the pH of your solution is within the optimal range for solubility. Adjust the pH if necessary, using appropriate buffers.
-
-
Possible Cause 3: High Concentration. The concentration of the 5'-CMP solution may exceed its solubility limit under the current conditions.
-
Solution: Dilute the solution to a lower concentration. Refer to solubility data for the specific solvent and temperature you are using.
-
Issue 2: Discoloration of the Solution
-
Possible Cause 1: Degradation. Prolonged exposure to light, elevated temperatures, or non-optimal pH can lead to the degradation of 5'-CMP, which may cause a change in color.
-
Solution: Prepare fresh solutions and store them protected from light at the recommended temperature. If degradation is suspected, the solution should be analyzed by a stability-indicating method like HPLC to assess its purity.
-
-
Possible Cause 2: Contamination. The solution may be contaminated with impurities from the solvent, container, or handling process.
-
Solution: Use high-purity solvents and sterile, clean containers. Always follow good laboratory practices to minimize contamination.
-
Issue 3: Unexpected Results in HPLC Analysis
-
Possible Cause 1: Co-elution of Peaks. The analyte peak may be co-eluting with a degradation product or an impurity.
-
Solution: Optimize the HPLC method, including the mobile phase composition, gradient, and column type, to ensure adequate separation of all components.
-
-
Possible Cause 2: Improper Sample Preparation. The sample may have been prepared incorrectly, leading to inaccurate concentrations or the introduction of interfering substances.
-
Solution: Review and strictly follow the sample preparation protocol. Ensure accurate pipetting and dilutions.
-
-
Possible Cause 3: Instrument Malfunction. Issues with the HPLC system, such as leaks, pump problems, or detector malfunction, can lead to erroneous results.
-
Solution: Perform regular maintenance and calibration of the HPLC system. Troubleshoot the instrument according to the manufacturer's guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is crucial to protect the solutions from light to prevent photodegradation.
Q2: How do pH and temperature affect the stability of this compound solutions?
A2: this compound is susceptible to hydrolysis, especially under acidic conditions. The rate of hydrolysis increases with higher temperatures. Therefore, it is recommended to maintain the pH of the solution within a neutral to slightly acidic range and to store it at low temperatures.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound in aqueous solutions are hydrolysis and deamination. Hydrolysis can lead to the cleavage of the glycosidic bond, yielding cytosine and ribose-5-phosphate. Deamination involves the conversion of the cytosine base to uracil, forming Uridine 5'-monophosphate (UMP).
Q4: Can I use a this compound solution that has been repeatedly frozen and thawed?
A4: While some sources suggest that oligonucleotides are not significantly affected by a few freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. This minimizes the risk of degradation and contamination.
Q5: What analytical method is most suitable for stability testing of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate for assessing the stability of this compound solutions. This method should be capable of separating the intact 5'-CMP from its potential degradation products and impurities.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Light Protection |
| 2-8°C | Short-term (days) | Required |
| -20°C | Up to 1 month | Required |
| -80°C | Up to 6 months | Required |
Table 2: Factors Influencing the Stability of this compound Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Increased degradation in acidic and alkaline conditions. | Maintain a neutral to slightly acidic pH. |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |
| Light | Exposure to UV light can cause photodegradation. | Store in amber vials or protect from light. |
| Oxygen | Potential for oxidative degradation. | Prepare solutions with degassed solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines the procedure for inducing degradation of a 5'-CMP solution under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5'-CMP in high-purity water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours in a controlled temperature chamber.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
-
Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to quantify 5'-CMP and separate it from its degradation products. Method optimization and validation are essential.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: 80% A, 20% B
-
20-25 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The resolution between 5'-CMP and its degradation products should be greater than 1.5.
Mandatory Visualizations
Caption: Experimental workflow for stability testing of this compound solutions.
Caption: Troubleshooting decision tree for common issues with this compound solutions.
Caption: Metabolic pathway of this compound (CMP).
Validation & Comparative
A Comparative Guide to the Quantification of 5'-Cytidylic Acid: An LC-MS/MS Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 5'-Cytidylic acid, a crucial nucleotide in various biological processes. In the landscape of bioanalytical techniques, the robust and sensitive nature of LC-MS/MS makes it a cornerstone for nucleotide analysis. This document presents detailed experimental data, comparing the performance of a validated LC-MS/MS method with alternative analytical approaches, namely Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Capillary Electrophoresis (CE).
Method Performance Comparison
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including sensitivity, throughput, and the complexity of the sample matrix. The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound against typical performance characteristics of alternative methods.
Table 1: Quantitative Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | Ion-Pair Reversed-Phase HPLC (UV Detection) | Capillary Electrophoresis (UV Detection) |
| Linearity Range | 1 - 1,000 ng/mL | 10 - 1,000 ng/mL | 5 - 500 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | ~10 ng/mL | ~5 µg/mL |
| Accuracy (% Bias) | -12.63% to 6.00%[1] | Typically < 15% | Typically < 15% |
| Precision (% CV) | < 9.14%[1] | Typically < 15% | Typically < 15% |
Table 2: Summary of Method Attributes
| Attribute | LC-MS/MS | Ion-Pair Reversed-Phase HPLC | Capillary Electrophoresis |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High | Moderate | Low to Moderate |
| Throughput | High | Moderate | High |
| Matrix Effects | Potential for ion suppression/enhancement | Can be significant | Less susceptible |
| Cost (Instrument) | High | Moderate | Moderate |
| Expertise Required | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. This section outlines the experimental protocols for the validated LC-MS/MS method and the alternative techniques.
LC-MS/MS Method for this compound Quantification
This method is optimized for the sensitive and selective quantification of this compound in a biological matrix.
1. Sample Preparation:
-
Lysis and Extraction: To 100 µL of cell pellet or biological sample, add 500 µL of a cold methanol-water (80:20, v/v) extraction solution.
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 322.1 → Product ion (m/z) 79.0 (Quantifier), 97.0 (Qualifier)
-
Internal Standard (e.g., ¹³C₅-ATP): To be determined based on the chosen standard.
-
4. Method Validation Parameters:
-
Linearity: A calibration curve was constructed using eight non-zero standards, and the linearity was assessed using a weighted (1/x²) linear regression. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1]
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte and internal standard.
-
Stability: Evaluated under various conditions including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.
Below is a diagram illustrating the experimental workflow for the LC-MS/MS method validation.
Alternative Method 1: Ion-Pair Reversed-Phase HPLC
IP-RP-HPLC is a widely used technique for the separation of charged analytes like nucleotides on a non-polar stationary phase.
1. Sample Preparation:
-
Follow the same procedure as for the LC-MS/MS method (Lysis, Centrifugation, Supernatant Collection).
-
The sample may require filtration through a 0.22 µm filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes is a typical starting point.
-
Detection: UV absorbance at 271 nm.
Alternative Method 2: Capillary Electrophoresis
CE offers high separation efficiency and is well-suited for the analysis of charged molecules.
1. Sample Preparation:
-
Follow the same procedure as for the LC-MS/MS method (Lysis, Centrifugation, Supernatant Collection).
-
The sample should be diluted in the running buffer before injection.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: 50 mM sodium borate (B1201080) buffer (pH 9.2).
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV absorbance at 271 nm.
Logical Framework for Method Selection
The choice of analytical technique depends on a variety of factors. The following decision tree provides a logical framework for selecting the most appropriate method for this compound quantification.
References
A Comparative Analysis of 5'-CMP and 5'-UMP in Promoting Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two pyrimidine (B1678525) nucleotides, 5'-Cytidine Monophosphate (5'-CMP) and 5'-Uridine Monophosphate (5'-UMP), on mitochondrial biogenesis. The information presented is supported by experimental data from peer-reviewed research, with detailed methodologies for key experiments and visual representations of the involved signaling pathways.
I. Quantitative Comparison of Effects on Mitochondrial Biogenesis
Experimental evidence from studies on C2C12 mouse myoblast cells indicates that both 5'-CMP and 5'-UMP are effective in promoting mitochondrial biogenesis. The key quantitative findings are summarized below.
| Parameter | 5'-CMP | 5'-UMP | Control | Cell Line |
| PGC-1α mRNA Expression (Fold Change) | ~1.5 - 2.0 | ~1.5 - 2.0 | 1.0 | C2C12 |
| Mitochondrial DNA (mtDNA) Copy Number (Fold Change) | ~1.5 - 2.0 | ~1.5 - 2.0 | 1.0 | C2C12 |
Note: The fold changes are estimations based on published graphical data and represent the effects at optimal concentrations.
II. Signaling Pathways
Both 5'-CMP and 5'-UMP appear to exert their effects on mitochondrial biogenesis through the activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of this process. The proposed signaling cascade involves the upstream activation of PGC-1α, which in turn stimulates its downstream targets to initiate the production of new mitochondria.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
A. Quantification of PGC-1α mRNA Expression by qRT-PCR
This protocol outlines the steps for measuring the relative gene expression of PGC-1α.
-
Cell Culture and Treatment: C2C12 myoblasts are cultured to ~80% confluency and then treated with varying concentrations of 5'-CMP or 5'-UMP for a specified duration (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription (cDNA Synthesis): An equal amount of RNA (e.g., 1 µg) from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers.
-
Quantitative Real-Time PCR (qRT-PCR): The qPCR reaction is prepared using a SYBR Green-based master mix, specific primers for PGC-1α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Thermal Cycling: The reaction is run on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: The relative expression of PGC-1α mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression in treated samples is normalized to the housekeeping gene and compared to the untreated control.
B. Measurement of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol describes the quantification of the relative amount of mitochondrial DNA compared to nuclear DNA.
-
Cell Culture and Treatment: Similar to the qRT-PCR protocol, C2C12 cells are cultured and treated with 5'-CMP or 5'-UMP.
-
Total DNA Extraction: Total genomic DNA, which includes both nuclear DNA (nDNA) and mitochondrial DNA (mtDNA), is extracted from the cells using a DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
DNA Quantification: The concentration of the extracted total DNA is measured using a spectrophotometer or a fluorometric method.
-
Quantitative Real-Time PCR (qPCR): Two separate qPCR reactions are set up for each sample. One reaction uses primers specific for a mitochondrial gene (e.g., COX1 or ND1), and the other uses primers for a single-copy nuclear gene (e.g., B2M or RNase P).
-
Thermal Cycling: The qPCR is performed using a SYBR Green-based master mix and a standard thermal cycling protocol.
-
Data Analysis: The difference in the cycle threshold (Ct) values between the mitochondrial and nuclear genes (ΔCt = Ct(nDNA) - Ct(mtDNA)) is calculated for each sample. The relative mtDNA copy number is then determined using the formula 2 x 2^ΔCt. The results from the treated samples are then compared to the untreated control.
IV. Conclusion
Both 5'-CMP and 5'-UMP have demonstrated a comparable capacity to induce mitochondrial biogenesis in C2C12 myoblasts, primarily through the activation of the PGC-1α signaling pathway. This leads to an increase in both the expression of the master regulator PGC-1α and the overall mitochondrial DNA content within the cells. The available data suggests that both nucleotides are promising candidates for further investigation in contexts where enhanced mitochondrial function is desirable, such as in exercise physiology, age-related muscle decline, and certain metabolic disorders. Further research is warranted to elucidate the precise upstream mechanisms of action and to evaluate their efficacy in more complex biological systems, including in vivo models.
A Comparative Guide to 5'-Cytidylic Acid and Deoxycytidine Monophosphate in DNA Polymerase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5'-Cytidylic acid (CMP, a ribonucleotide) and deoxycytidine monophosphate (dCMP, a deoxynucleotide) as substrates in DNA polymerase assays. The information presented herein is supported by experimental data to assist researchers in selecting appropriate nucleotides for their experimental designs and in understanding the fidelity of DNA polymerases.
Introduction: The Fundamental Distinction
The primary difference between this compound (CMP) and deoxycytidine monophosphate (dCMP) lies in the sugar moiety of the nucleotide structure. CMP contains a ribose sugar, characterized by the presence of a hydroxyl (-OH) group at the 2' position, whereas dCMP possesses a deoxyribose sugar, which lacks this 2'-hydroxyl group. This seemingly minor structural variance has profound implications for their roles in biological systems and their utility in in vitro assays. DNA polymerases, the enzymes responsible for synthesizing DNA, have evolved to exhibit a strong preference for deoxynucleotides (like dCTP, the triphosphate form of dCMP) over ribonucleotides (like CTP, the triphosphate form of CMP) to ensure the integrity of the genome.[1] This discrimination is a critical aspect of DNA replication and repair.
The mechanism for this selectivity often involves a "steric gate" within the active site of the DNA polymerase. A bulky amino acid residue in this position physically clashes with the 2'-hydroxyl group of an incoming ribonucleotide triphosphate (rNTP), hindering its proper positioning for catalysis and subsequent incorporation into the growing DNA strand. While this discrimination is highly efficient, it is not absolute, and ribonucleotides can be incorporated into DNA, albeit at a much lower frequency than deoxynucleotides.[1]
Performance in DNA Polymerase Assays: A Quantitative Comparison
The efficiency of nucleotide incorporation by DNA polymerases is typically evaluated by determining the kinetic parameters Km (the Michaelis constant, which reflects the substrate concentration at half-maximal reaction velocity) and kpol (the maximal rate of polymerase activity). The catalytic efficiency is then expressed as the ratio kpol/Km. A higher catalytic efficiency indicates a more favored substrate.
The following tables summarize the kinetic parameters for the incorporation of dCTP and CTP by two different DNA polymerases.
Table 1: Kinetic Parameters for dCTP and CTP Incorporation by Vent DNA Polymerase
| Substrate | KD (μM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/KD) (μM⁻¹s⁻¹) | Fold Preference for dCTP |
| dCTP | 74 | 65 | 0.88 | - |
| CTP | 1100 | 0.160 | 0.000145 | 6000 |
Data sourced from a study on the comparative kinetics of nucleotide analog incorporation by Vent DNA polymerase.[2]
Table 2: Kinetic Parameters for dCTP and CTP Incorporation by DNA Polymerase β
| Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹) | Fold Preference for dCTP |
| dCTP | 2.9 | 0.11 | 0.038 | - |
| CTP | 200 | 0.0005 | 0.0000025 | 15200 |
Data adapted from a study on ribonucleotide discrimination by DNA polymerase β. Note that the original study reported kcat values, which are equivalent to kpol in this context.[1]
As the data clearly indicates, DNA polymerases exhibit a significantly lower efficiency for incorporating CTP compared to dCTP. This is reflected in both a higher Km/KD (weaker binding affinity) and a lower kpol/kcat (slower catalytic rate) for the ribonucleotide.
Experimental Protocols
A variety of experimental setups can be employed to assess the incorporation of CMP versus dCMP by DNA polymerases. A common method is the single-nucleotide incorporation assay using a radiolabeled or fluorescently labeled primer-template duplex.
Key Experiment: Single-Nucleotide Incorporation Assay
This assay measures the ability of a DNA polymerase to incorporate a single nucleotide opposite a specific template base.
Materials:
-
Purified DNA polymerase
-
Synthetic oligonucleotide primer (e.g., 5'-end labeled with 32P or a fluorescent dye)
-
Synthetic oligonucleotide template with a known sequence
-
dCTP and CTP solutions of varying concentrations
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/ml BSA)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. For each nucleotide (dCTP or CTP) and each concentration to be tested, combine the reaction buffer, the annealed primer-template DNA, and the respective nucleotide triphosphate.
-
Initiation of Reaction: Initiate the reaction by adding the DNA polymerase to the reaction mixture. Transfer the tubes to a 37°C water bath to start the incorporation.
-
Time Course and Quenching: At specific time points (e.g., 0, 15, 30, 60, 120 seconds), remove an aliquot of the reaction and add it to the quenching solution to stop the reaction.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the unextended primer and the single-nucleotide extended product are well-separated.
-
Data Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Kinetic Parameter Calculation: Plot the percentage of product formed against time for each nucleotide concentration. Fit the data to the Michaelis-Menten equation to determine the Km and kpol for dCTP and CTP.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow of a single-nucleotide incorporation assay.
Caption: Signaling pathway of nucleotide incorporation by DNA polymerase.
Conclusion
The experimental evidence overwhelmingly demonstrates that DNA polymerases have a strong intrinsic preference for deoxynucleotides over ribonucleotides. The incorporation of this compound (in its triphosphate form, CTP) is significantly less efficient than that of deoxycytidine monophosphate (as dCTP). This discrimination is a cornerstone of maintaining genomic stability. For researchers conducting DNA polymerase assays, the choice between these nucleotides is critical. If the goal is to study canonical DNA synthesis, dCTP is the appropriate substrate. Conversely, the use of CTP can be a valuable tool for investigating the fidelity of DNA polymerases, the mechanisms of ribonucleotide discrimination, and the cellular pathways that deal with ribonucleotides misincorporated into DNA. This guide provides the foundational knowledge and experimental framework to make informed decisions in these research areas.
References
A Comparative Guide: Cross-Validation of HPLC and Enzymatic Assays for 5'-CMP Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 5'-cytidine monophosphate (5'-CMP), a key nucleotide in various biological processes, is paramount. The two most common analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
This document delves into the experimental protocols of both methodologies and presents a comparative analysis of their performance characteristics.
At a Glance: HPLC vs. Enzymatic Assays for 5'-CMP
| Feature | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay |
| Principle | Chromatographic separation based on polarity | Specific enzyme-substrate reaction |
| Specificity | High (can resolve 5'-CMP from other nucleotides) | Very high (specific to the target molecule) |
| Sensitivity | High (typically in the low µM to nM range) | High to very high (can reach pM to fM range) |
| Throughput | Lower (sequential sample analysis) | Higher (amenable to multi-well plate formats) |
| Sample Prep | More extensive (filtration, extraction) | Simpler (often direct addition of reagents) |
| Cost (Instrument) | High | Low to moderate |
| Cost (Per Sample) | Moderate | Low to moderate |
| Expertise | Requires trained personnel for operation and maintenance | Generally easier to perform |
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance parameters for both HPLC and enzymatic assays for the quantification of 5'-CMP and similar nucleotides. It is important to note that these values are compiled from various studies and do not represent a direct head-to-head comparison.
| Parameter | HPLC Method | Enzymatic Assay | Source |
| Linearity (R²) | > 0.999 | Not always reported, but assays are designed to be linear within a specific range. | [1][2] |
| Accuracy (Recovery) | 92% - 105% | Typically 90% - 110% | [1] |
| Precision (RSD) | < 5% | < 15% | [1][3] |
| Limit of Detection (LOD) | 1 µM - 5 µM | 0.5 fmol - 10 µM | [3][4] |
| Limit of Quantification (LOQ) | 5 µM - 10 µM | 10 µM (can be much lower for immunoassays) | [3] |
Experimental Workflows
To visualize the distinct processes of each method, the following diagrams illustrate the typical experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. abap.co.in [abap.co.in]
- 3. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme immunoassay for cytidine 3',5'-cyclic monophosphate (cyclic CMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Methods for 5'-Cytidylic Acid Detection in Biological Samples
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of 5'-Cytidylic acid (5'-CMP), a crucial nucleotide monomer in RNA and a key player in various cellular metabolic pathways, is of paramount importance. This guide provides an objective comparison of alternative methods for 5'-CMP detection in biological samples, supported by experimental data and detailed protocols.
Comparison of Quantitative Performance
The choice of a detection method often depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and the complexity of the biological matrix. The following table summarizes the quantitative performance of several established and emerging techniques for 5'-CMP detection.
| Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linear Range | Precision (RSD) | Recovery |
| HPLC-UV | LOD: ~1 µg/mL | 0.00332 - 0.461 mg/mL[1] | ≤ 6.97%[2] | 92.0 - 105.0%[2] |
| LC-MS/MS | LLOQ: 10.0 ng/mL (for CMP derivative)[3] | R² > 0.999[2] | ≤ 6.97%[2] | 92.0 - 105.0%[2] |
| HPAEC-PAD | LOQ: 5 pmol (on column for nucleotide sugars)[4] | - | - | 98.7 - 117% (for nucleotide sugars)[5] |
| Fluorescent Probes | LOD: ~0.5 nM (for target DNA)[6] | 2 - 30 nM (for target DNA)[6] | - | - |
| Electrochemical Biosensors | LOD: ~21.3 fM (for target DNA)[7] | 80 - 1200 fM (for target DNA)[7] | - | - |
*Performance data for Fluorescent Probes and Electrochemical Biosensors are based on the detection of other nucleotides or nucleic acids, as direct quantitative data for 5'-CMP is limited. This data is presented to illustrate the potential sensitivity of these methods.
In-Depth Look at Detection Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of nucleotides. The separation of 5'-CMP from other cellular components is typically achieved using reversed-phase or ion-exchange chromatography, followed by detection based on its characteristic UV absorbance at approximately 260-280 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for trace-level quantification of metabolites in complex biological matrices. This technique couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention of polar analytes like 5'-CMP.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates and other charged molecules, including nucleotides. Separation is based on anion exchange, and detection is achieved through the electrochemical oxidation of the analyte at a gold electrode. While not as common as LC-MS for nucleotide analysis, it offers excellent sensitivity without the need for derivatization.
Fluorescent Probes
Fluorescent probes offer the potential for high sensitivity and spatiotemporal resolution in the detection of biomolecules within living cells. The development of a specific fluorescent probe for 5'-CMP would involve a recognition element (e.g., an aptamer or a specific binding protein) coupled to a fluorophore. Binding of 5'-CMP would induce a conformational change, leading to a detectable change in fluorescence. While specific probes for 5'-CMP are not yet widely available, the technology has shown great promise for other small molecules and nucleic acids, with detection limits in the nanomolar range.[6]
Electrochemical Biosensors
Electrochemical biosensors represent a promising avenue for the development of rapid, portable, and low-cost detection platforms. An electrochemical biosensor for 5'-CMP would typically consist of a recognition layer (e.g., an enzyme or an aptamer) immobilized on an electrode surface. The binding of 5'-CMP would trigger an electrochemical signal (e.g., a change in current or potential). The high sensitivity of this approach has been demonstrated for other analytes, with detection limits reaching the femtomolar range.[7]
Signaling Pathway Involving this compound
5'-CMP plays a central role in nucleotide metabolism. One key pathway is its phosphorylation to cytidine (B196190) diphosphate (B83284) (CDP) by the enzyme CMP kinase (UMP-CMP kinase), a critical step for the synthesis of CTP, a precursor for RNA and various lipids.
Experimental Protocols
Sample Preparation from Mammalian Cells for Nucleotide Analysis
-
Cell Harvesting : For adherent cells, wash with ice-cold phosphate-buffered saline (PBS) and scrape. For suspension cells, pellet by centrifugation.
-
Quenching Metabolism : Immediately quench metabolic activity by adding a cold extraction solvent, typically a methanol (B129727)/acetonitrile/water mixture (e.g., 40:40:20 v/v/v) pre-chilled to -20°C or below.
-
Cell Lysis : Lyse the cells by sonication or freeze-thaw cycles in the extraction solvent.
-
Protein Precipitation : Centrifuge the cell lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection : Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution : Dry the supernatant using a vacuum concentrator and reconstitute the metabolite extract in a suitable solvent for the chosen analytical method.
Reversed-Phase HPLC-UV Method for 5'-CMP Quantification
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase : An isocratic or gradient elution using a buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and an organic modifier like methanol or acetonitrile.[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Detection : UV absorbance at 270 nm.[8]
-
Quantification : Based on a calibration curve generated from 5'-CMP standards of known concentrations.
HILIC-LC-MS/MS Method for 5'-CMP Quantification
-
Column : HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A : Acetonitrile.
-
Mobile Phase B : 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted with acetic acid.
-
Gradient : A typical gradient would start with a high percentage of acetonitrile, gradually increasing the aqueous phase to elute the polar analytes.
-
Mass Spectrometry : Electrospray ionization (ESI) in positive or negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 5'-CMP.
-
Quantification : An isotopically labeled internal standard of 5'-CMP is recommended for accurate quantification.
Conclusion
The detection of this compound in biological samples can be achieved through a variety of analytical techniques. Traditional methods like HPLC-UV offer a balance of performance and cost-effectiveness for relatively high-concentration samples. For high sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the method of choice. HPAEC-PAD provides an alternative high-sensitivity method, especially for carbohydrate-related studies.
Emerging technologies such as fluorescent probes and electrochemical biosensors hold immense promise for future applications, offering the potential for real-time analysis in living cells and the development of portable, point-of-care diagnostic devices. The selection of the most appropriate method will ultimately depend on the specific research question, the nature of the biological sample, and the required analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS Analysis of Nucleotides on SeQuant® ZIC-HILIC application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nucleoside monophosphate kinases: structure, mechanism, and substrate specificity. | Semantic Scholar [semanticscholar.org]
- 4. Fluorescence Detection of Single Nucleotide Polymorphisms via a Single, Self-Complementary, Triple-stem DNA Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Nano‐biosensor based on reduced graphene oxide and gold nanoparticles, for detection of phenylketonuria‐associated DNA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
A Researcher's Guide to Selecting 5'-Cytidine Monophosphate (5'-CMP): A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity and consistency of reagents are paramount. 5'-Cytidine Monophosphate (5'-CMP), a crucial nucleotide in various biological processes and a key component in RNA synthesis, is no exception. The quality of 5'-CMP can significantly impact experimental outcomes, from in vitro assays to the synthesis of therapeutic oligonucleotides. This guide provides a comparative analysis of 5'-CMP from various commercial suppliers, focusing on key quality attributes and providing the experimental framework for their assessment.
Key Quality Parameters for Commercial 5'-CMP
When selecting a commercial source for 5'-CMP, it is essential to look beyond the catalog description. A thorough evaluation of the supplier's quality control data, often provided in a Certificate of Analysis (CoA), is critical. The following parameters are of utmost importance:
-
Purity (by HPLC): This is the most critical parameter, indicating the percentage of the desired compound in the product. High-performance liquid chromatography (HPLC) is the standard method for this determination.
-
Identity (by ¹H NMR and MS): Confirmation of the chemical structure is crucial. Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are powerful techniques to verify the identity of 5'-CMP and rule out the presence of structural isomers.
-
Impurity Profile: The CoA should detail the levels of any detected impurities. These can include related substances (e.g., cytidine, cytosine, other nucleotides), residual solvents, and heavy metals.
-
Water Content: The hydration state of 5'-CMP can affect its molecular weight and the accuracy of concentration calculations. This is typically determined by Karl Fischer titration.
-
Stability: Information on the compound's stability under recommended storage conditions ensures its integrity over time. Long-term stability data is often available from the supplier upon request.
Comparative Data of 5'-CMP from Commercial Suppliers
Obtaining direct side-by-side comparative data from different suppliers can be challenging. Therefore, we present a representative table summarizing key quality attributes based on typical specifications from reputable suppliers. Researchers should use this as a template to evaluate the specific CoAs provided by their potential suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Test Method |
| Purity (HPLC) | ≥ 99.0% | ≥ 98.0% | ≥ 99.5% | HPLC-UV |
| Identity | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR, MS |
| Major Impurity | Cytidine (≤ 0.5%) | Unspecified (≤ 1.0%) | Cytosine (≤ 0.2%) | HPLC |
| Water Content | ≤ 5.0% | ≤ 6.0% | ≤ 4.0% | Karl Fischer |
| Appearance | White crystalline powder | White to off-white powder | White crystalline powder | Visual |
| Solubility | Soluble in water | Soluble in water | Soluble in water | Visual |
| Storage | -20°C | -20°C | -20°C, desiccated | - |
| Stated Stability | ≥ 2 years | ≥ 1 year | ≥ 3 years | - |
Experimental Protocols
To empower researchers to independently verify the quality of their 5'-CMP, we provide the following detailed experimental protocols for key analytical methods.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of 5'-CMP purity and the detection of related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1 M Phosphate Buffer (pH 6.8)
-
B: Acetonitrile
-
-
Gradient: 0-10 min, 0-15% B; 10-15 min, 15% B; 15-20 min, 15-0% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Sample Preparation: Accurately weigh and dissolve 5'-CMP in water to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for 20 minutes.
-
Calculate the area percentage of the 5'-CMP peak relative to the total peak area to determine purity.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a method for confirming the molecular weight of 5'-CMP.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an LC system (LC-MS).
-
Ionization Mode: ESI negative or positive mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
Data Analysis: Look for the [M-H]⁻ ion at m/z 322.05 in negative mode or the [M+H]⁺ ion at m/z 324.07 in positive mode, corresponding to the molecular weight of 5'-CMP (323.2 g/mol ).
Structural Confirmation by Proton NMR (¹H NMR)
¹H NMR provides detailed structural information, confirming the identity and integrity of the 5'-CMP molecule.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation: Dissolve approximately 5-10 mg of 5'-CMP in 0.5-0.7 mL of D₂O.
-
Procedure:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts and coupling patterns of the observed peaks with a reference spectrum or literature data for 5'-CMP. Key signals include the anomeric proton of the ribose sugar and the aromatic protons of the cytosine base.
-
Visualizing Key Processes
To further aid in the understanding of 5'-CMP's biological role and analytical evaluation, the following diagrams are provided.
Caption: Experimental workflow for the quality assessment of 5'-CMP.
Caption: Simplified overview of 5'-CMP's role in cellular metabolism.
Conclusion
The selection of high-quality 5'-CMP is a critical step in ensuring the reliability and reproducibility of research and development activities. While direct comparative data between suppliers may not always be readily available, a careful evaluation of the Certificate of Analysis for key parameters such as purity, identity, and impurity profile can guide researchers to make an informed decision. Furthermore, the ability to independently verify these parameters using the protocols provided in this guide empowers researchers to maintain the highest standards in their work. By prioritizing quality and rigorous testing, the scientific community can continue to build upon a solid foundation of reliable data.
A Researcher's Guide to Evaluating the Purity of Synthetic 5'-Cytidylic Acid
For researchers, scientists, and professionals engaged in drug development and biochemical research, the purity of reagents is paramount. Synthetic 5'-Cytidylic acid (5'-CMP), a fundamental nucleotide, is no exception. Its purity can significantly impact the outcome of enzymatic reactions, the synthesis of nucleic acids, and the efficacy of nucleotide-based therapeutics. This guide provides an objective comparison of common analytical techniques for evaluating the purity of synthetic this compound, supported by illustrative experimental data and detailed protocols. Furthermore, it explores a comparative analysis with other relevant nucleotide monophosphates.
Key Analytical Techniques for Purity Assessment
The purity of synthetic this compound can be determined using several analytical methods, each with its own strengths and limitations. The most common techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for assessing the purity of 5'-CMP and identifying any synthesis-related impurities.
Experimental Data
A hypothetical analysis of a batch of synthetic 5'-CMP using a reversed-phase HPLC method is presented below. Potential impurities can include unreacted starting materials like cytidine (B196190), or byproducts such as cytidine 2',3'-cyclic monophosphate.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Cytidine (Impurity) | 2.85 | 0.75 | - |
| 2 | This compound (API) | 4.12 | 99.10 | 99.10 |
| 3 | Unknown Impurity | 5.30 | 0.15 | - |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of methanol (B129727) and a buffer like ammonium (B1175870) acetate (B1210297). A common mobile phase could be a mixture of methanol and 0.1 M ammonium acetate (pH 6.0).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 260 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthetic 5'-CMP in the mobile phase to a final concentration of 1 mg/mL.
References
- 1. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. Cytidine Monophosphate | SIELC Technologies [sielc.com]
- 3. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
UMP/CMP Kinase Substrate Specificity: A Comparative Analysis of 5'-CMP and dCMP
For researchers, scientists, and drug development professionals, understanding the substrate specificity of key enzymes in nucleotide metabolism is paramount. This guide provides a detailed comparison of the phosphorylation of cytidine (B196190) monophosphate (5'-CMP) and deoxycytidine monophosphate (dCMP) by UMP/CMP kinase (UCK), also known as cytidylate kinase.
UMP/CMP kinase (EC 2.7.4.14) is a crucial enzyme that catalyzes the transfer of a phosphate (B84403) group from ATP to pyrimidine (B1678525) nucleoside monophosphates, producing the corresponding diphosphates necessary for the synthesis of nucleic acids.[1][2] This enzyme is also pivotal in the activation of several clinically important anticancer and antiviral pyrimidine analog prodrugs.[2][3][4] While UCK can phosphorylate UMP, CMP, and dCMP, its efficiency with these substrates varies significantly.[1][2][5] This guide presents experimental data comparing the kinetic parameters of human UMP/CMP kinase for 5'-CMP and dCMP, details the experimental protocols used for these measurements, and provides visual representations of the biochemical pathway and experimental workflow.
Substrate Preference: 5'-CMP vs. dCMP
Experimental evidence consistently demonstrates that human UMP/CMP kinase has a marked preference for ribonucleoside monophosphates, particularly UMP and CMP, over their deoxyribonucleoside counterparts.[2][4][5] Studies have shown that UMP and CMP are far better substrates for human UCK than dCMP.[2][5] The catalytic efficiency (Vmax/Km) for CMP is significantly higher than that for dCMP, indicating that the enzyme binds CMP more effectively and/or converts it to CDP more rapidly.
Interestingly, the phosphorylation of CMP and dCMP by human UMP/CMP kinase is subject to differential regulation by ATP and magnesium ions.[4] Free magnesium has been found to enhance the kinase activity towards dCMP while inhibiting the activity towards CMP.[4] Conversely, free ATP or an excess of ATP over magnesium inhibits the phosphorylation of dCMP but not CMP.[4] This suggests that the active sites or the catalytic mechanisms for these two substrates may not be identical.[4]
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters of recombinant human UMP/CMP kinase for 5'-CMP and dCMP from published studies. It is important to note that the absolute values can vary between different studies due to variations in experimental conditions.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| 5'-CMP | 5 - 500 | Not consistently reported | 1.7 - 248 | Varies | [6] |
| dCMP | 404 - 1600 | Not consistently reported | 2.5 - 216 | Varies | [6] |
Note: The ranges in the kinetic parameters reflect the variability observed across different studies and experimental conditions.[6]
Signaling Pathway and Experimental Workflow
To visualize the role of UMP/CMP kinase and the process of determining its substrate specificity, the following diagrams are provided.
Figure 1: Role of UMP/CMP Kinase in Pyrimidine Nucleotide Metabolism.
Figure 2: Experimental Workflow for UMP/CMP Kinase Activity Assay.
Detailed Experimental Protocol: Coupled Spectrophotometric Kinase Assay
The activity of UMP/CMP kinase is commonly determined using a coupled-enzyme spectrophotometric assay. This method continuously monitors the production of ADP, which is stoichiometrically linked to the phosphorylation of the substrate.
Principle:
The production of ADP by UMP/CMP kinase is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) through the action of pyruvate (B1213749) kinase (PK). The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the rate of the kinase reaction.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
ATP Solution: 100 mM ATP in water, pH 7.0.
-
Phosphoenolpyruvate (PEP) Solution: 100 mM PEP in water.
-
NADH Solution: 10 mM NADH in water.
-
Pyruvate Kinase (PK): ~500 units/mL solution.
-
Lactate Dehydrogenase (LDH): ~1000 units/mL solution.
-
Substrates: 100 mM stock solutions of 5'-CMP and dCMP in water.
-
Recombinant Human UMP/CMP Kinase: Purified enzyme of known concentration.
Procedure:
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, ATP (final concentration 1-5 mM), PEP (final concentration 2 mM), NADH (final concentration 0.2 mM), PK (5-10 units), and LDH (10-20 units).
-
Enzyme Addition: Add a known amount of purified human UMP/CMP kinase to the reaction mixture.
-
Equilibration: Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Reaction Initiation: Initiate the reaction by adding the substrate (either 5'-CMP or dCMP) at various concentrations.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Initial Velocities: Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determination of Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.
Conclusion
The experimental data unequivocally show that human UMP/CMP kinase preferentially phosphorylates 5'-CMP over dCMP. This substrate specificity has significant implications for normal cellular nucleotide metabolism and for the therapeutic efficacy of pyrimidine nucleoside analogs. The differential regulation of CMP and dCMP phosphorylation by ATP and magnesium suggests a complex regulatory mechanism for this enzyme. The provided experimental protocol offers a robust method for researchers to investigate the kinetic properties of UMP/CMP kinase and to screen for potential inhibitors or alternative substrates.
References
- 1. CMP kinase - Wikipedia [en.wikipedia.org]
- 2. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate-induced conformational changes in human UMP/CMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Columns for the Separation of 5'-Cytidine Monophosphate (5'-CMP)
For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of 5'-Cytidine Monophosphate (5'-CMP) is crucial for a wide range of analytical applications. This guide provides an objective comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for this purpose, supported by available experimental data.
The selection of an appropriate HPLC column is a critical step in method development for the analysis of nucleotides like 5'-CMP. The choice of stationary phase chemistry significantly impacts retention, resolution, and overall chromatographic performance. This guide explores the utility of reversed-phase, anion-exchange, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography columns for the separation of 5'-CMP.
Performance Comparison of HPLC Columns for 5'-CMP Separation
| Column Type | Stationary Phase | Retention Time (min) | Peak Resolution | Tailing Factor | Theoretical Plates (N) |
| Anion-Exchange | Weak Anion-Exchanger (WAX-1) | 0.723[1][2] | Not Reported | Not Reported | Not Reported |
| Reversed-Phase | Polar-Endcapped C18 (e.g., Accucore aQ) | ~1.5 (Estimated from chromatogram)[3] | Good separation from other nucleotides[3] | Excellent reproducibility (RSD < 0.1% for RT)[3] | Not Reported |
| Reversed-Phase | Standard C18 (e.g., Symmetry C18) | Not specifically reported for 5'-CMP alone | Capable of separating a mix of 5'-mononucleotides[4][5][6] | Not Reported | Not Reported |
| Mixed-Mode | Reversed-Phase/Anion-Exchange (e.g., Newcrom B) | Not Reported | Capable of separating CMP and dCMP[7][8] | Not Reported | Not Reported |
| Mixed-Mode | Reversed-Phase/Strong Cation and Anion Exchange (e.g., Primesep SB) | Not Reported | Capable of separating nine different nucleotides[7][8] | Not Reported | Not Reported |
| HILIC | Zwitterionic (e.g., InfinityLab Poroshell 120 HILIC-Z) | Not Reported | Suitable for retaining and separating small polar analytes like nucleotides[1][9][10][11] | Not Reported | Not Reported |
| HILIC | Polymer-based Zwitterionic (e.g., ZIC-p-HILIC) | Not Reported | LOD: 200 ng/mL, LOQ: 600 ng/mL for monophosphate nucleotides[12] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the separation of 5'-CMP on different HPLC columns are provided below, based on cited literature.
Anion-Exchange Chromatography (WAX-1 Column)
-
Mobile Phase: Specific composition not detailed in the abstract. Generally, a salt gradient (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) is used for elution in anion-exchange chromatography.
-
Flow Rate: Not Reported.
-
Column Temperature: Not Reported.
-
Sample Preparation: Not detailed in the abstract.
Reversed-Phase Chromatography (Polar-Endcapped C18 - Accucore aQ)
-
Column: Thermo Scientific Accucore aQ (polar-endcapped C18).[3]
-
Mobile Phase: Isocratic elution with a highly aqueous mobile phase.[3] The polar endcapping allows for the use of 100% aqueous mobile phases, which is beneficial for retaining polar compounds like 5'-CMP.[3]
-
Flow Rate: Not Reported.
-
Column Temperature: Not Reported.
-
Detection: UV detection.[3]
-
Sample Preparation: Standard solutions of nucleotides are prepared in an appropriate solvent.[3]
Reversed-Phase Chromatography (Symmetry C18)
-
Mobile Phase: A binary gradient elution with water containing 0.1% formic acid and acetonitrile (B52724) is a common mobile phase for nucleotide separation on C18 columns.[4][5][6]
-
Flow Rate: Not Reported.
-
Column Temperature: Not Reported.
-
Sample Preparation: Samples containing 5'-CMP are typically dissolved in the initial mobile phase or a compatible solvent.
Mixed-Mode Chromatography (Newcrom B)
-
Mobile Phase: An isocratic method with a mobile phase consisting of water and acetonitrile (MeCN) with a phosphoric acid buffer.[7][8]
-
Flow Rate: Not Reported.
-
Column Temperature: Not Reported.
-
Sample Preparation: Not detailed.
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z or ZIC-p-HILIC.[1][9][10][11][12]
-
Mobile Phase: Typically a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. The aqueous portion acts as the strong eluting solvent. For the ZIC-p-HILIC column, a gradient elution with ammonium acetate buffer and acetonitrile was used.[12]
-
Flow Rate: For the ZIC-p-HILIC column, a flow rate of 0.35 mL/min was used.[12]
-
Column Temperature: For the ZIC-p-HILIC column, the temperature was 45 °C.[12]
-
Detection: UV or Mass Spectrometry (MS).[12]
-
Sample Preparation: Samples are typically dissolved in a solvent with a high organic content to ensure compatibility with the initial mobile phase.
Visualizing the HPLC Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of 5'-CMP.
Caption: A generalized workflow for the HPLC analysis of 5'-CMP.
Conclusion
The choice of an HPLC column for the separation of 5'-CMP depends on the specific requirements of the analysis, including the sample matrix, the presence of other analytes, and the desired analytical performance.
-
Anion-exchange chromatography offers a rapid separation of 5'-CMP, as indicated by the short retention time.
-
Reversed-phase chromatography , particularly with polar-endcapped C18 columns, provides good retention and separation for nucleotides and is compatible with highly aqueous mobile phases.
-
Mixed-mode chromatography presents a versatile option for retaining and separating highly polar compounds like nucleotides without the need for ion-pairing reagents.
-
HILIC is a powerful technique for the retention of very polar analytes that are poorly retained on traditional reversed-phase columns.
For optimal method development, it is recommended to screen different column chemistries and mobile phase conditions to achieve the desired retention, resolution, and peak shape for 5'-CMP.
References
- 1. lcms.cz [lcms.cz]
- 2. 17326-102130 - HPLC Column Accucore aQ C18, 80 Å, 2.6 µm, 2.1 x 100 mm | Analytics-Shop [analytics-shop.com]
- 3. Separation of Nucleotide Monophosphates | SIELC Technologies [sielc.com]
- 4. Sielc Primesep SB Chromatography Columns | Free Shipping over $49! [opticsplanet.com]
- 5. Primesep SB | SIELC Technologies [sielc.com]
- 6. waters.com [waters.com]
- 7. 675775-924 - HPLC Column Poroshell 120 HILIC-Z, PEEK, 2.7 µm, 2.1 x 100 mm, 1 pc/pak | Analytics-Shop [analytics-shop.com]
- 8. Separation of Nine Nucleotides by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. netascientific.com [netascientific.com]
- 12. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of 5'-Cytidylic Acid: A Step-by-Step Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 5'-Cytidylic acid, ensuring the safety of laboratory personnel and environmental protection.
This document provides detailed procedures for the proper disposal of this compound, a common reagent in molecular biology and drug development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste management regulations.
I. Understanding this compound Properties for Disposal
According to its Safety Data Sheet (SDS), this compound (CAS Number: 63-37-6) is not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1][2][3] However, proper disposal practices are still necessary to minimize environmental impact and maintain a high standard of laboratory safety. Key characteristics relevant to disposal are summarized below.
| Property | Value | Significance for Disposal |
| Hazard Classification | Not classified as hazardous | While not considered hazardous, it should not be disposed of indiscriminately. Standard chemical waste procedures should be considered. |
| Physical State | Solid | As a solid, it is less likely to splash or become airborne, but dust formation should be avoided during handling and disposal.[4] |
| Solubility | Water soluble | Its water solubility means that improper disposal could lead to contamination of aqueous environments.[5][6] |
| Stability | Stable under normal conditions | The compound is not reactive under standard laboratory conditions, simplifying storage and disposal considerations.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Avoid mixing with these substances in a waste container to prevent any potential reactions.[2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and subsequent steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Pure, Uncontaminated this compound: If the compound is in its pure form and has not been mixed with any hazardous materials, it can be treated as non-hazardous chemical waste.
-
Contaminated this compound: If the compound has been mixed with or is contaminated by hazardous substances (e.g., flammable solvents, toxic reagents, corrosive acids or bases), it must be treated as hazardous waste. The disposal protocol for the hazardous component(s) must be followed.
-
Empty Containers: Empty containers that held this compound should be managed based on whether they are "empty" according to regulatory definitions. Generally, a container is considered empty if all contents have been removed by normal means and no more than one inch of residue remains.
2. Non-Hazardous Disposal Procedure:
For pure, uncontaminated this compound:
-
Step 1: Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office and review local and state regulations regarding non-hazardous chemical waste disposal.[1] Some jurisdictions may have specific requirements.
-
Step 2: Waste Collection:
-
Place the solid this compound into a clearly labeled, sealed container. The container should be compatible with the chemical; a plastic pail or a polyliner drum is a suitable option.[1]
-
The label should clearly read "Non-Hazardous Waste: this compound".
-
-
Step 3: Disposal:
-
Option A: Licensed Waste Management Facility: The preferred method is to dispose of the contained waste through a licensed chemical waste management facility. This may involve incineration in a licensed apparatus or burial in a landfill specifically permitted to accept chemical and pharmaceutical wastes.[1][7]
-
Option B: Drain Disposal (Use with Extreme Caution): While some non-hazardous, water-soluble chemicals may be suitable for drain disposal in very small quantities, this is generally not recommended without explicit approval from your local EHS and wastewater treatment authority.[8] If approved, it must be highly diluted with large amounts of water.
-
3. Hazardous Waste Disposal Procedure:
For this compound contaminated with hazardous materials:
-
Step 1: Follow Hazardous Waste Protocols: The waste must be handled according to the protocols for the hazardous component(s). This includes using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[9]
-
Step 2: Containerization and Labeling:
-
Use a designated hazardous waste container that is compatible with all components of the waste mixture.
-
Label the container with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages.
-
-
Step 3: Storage:
-
Step 4: Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[10]
4. Empty Container Disposal:
-
Step 1: Decontamination: If the container held pure this compound, it can be rinsed with water. The rinsate should be collected and disposed of as non-hazardous chemical waste. If the container held a hazardous mixture, it may need to be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[12]
-
Step 2: Deface Label: Completely remove or deface the original chemical label.[12]
-
Step 3: Disposal/Recycling: The clean, de-labeled container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[1][12]
III. Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemstock.ae [chemstock.ae]
- 8. acs.org [acs.org]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 5'-Cytidylic acid
This guide provides immediate, essential safety protocols and logistical plans for handling 5'-Cytidylic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent direct contact and ensure personal safety during the handling of this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[1] | To prevent eye contact with dust or splashes. |
| Skin Protection | Nitrile or other impervious gloves and a standard laboratory coat.[1][4] | To prevent skin contact. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation.[1] A NIOSH/MSHA approved respirator may be necessary if dust generation is unavoidable or if irritation is experienced.[5] | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound will ensure a safe laboratory environment.
-
Preparation and Inspection:
-
Handling the Compound:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[4][5]
-
Avoid all direct contact with the chemical.[1]
-
When weighing or transferring the powder, do so carefully to minimize the generation of dust.[2]
-
Keep the container tightly closed when not in use.[7]
-
-
Post-Handling Procedures:
-
Clean all equipment and work surfaces with a suitable detergent or solvent after use.[1]
-
After removing gloves, wash hands and any other exposed skin thoroughly with soap and water.[1][4]
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical to environmental and laboratory safety.
-
Waste Collection:
-
Spill Management:
-
In case of a minor spill, wear appropriate PPE, avoid generating dust, and sweep or vacuum the material into a suitable container for disposal.[1][8]
-
Clean the spill area thoroughly to remove any residual contamination.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[2]
-
-
Final Disposal:
-
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][2][9]
-
It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[1]
-
Consult with your institution's environmental health and safety (EHS) office or a licensed disposal company for final disposal.[2][5]
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. fishersci.com [fishersci.com]
- 8. chemstock.ae [chemstock.ae]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
